1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-10(9-3)5(7)8/h2,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILWYBETJFERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424525 | |
| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957490-44-7 | |
| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of modern fungicides. This document outlines a plausible and chemically sound synthetic pathway, details experimental protocols based on established methodologies, and presents expected characterization data.
Introduction
This compound, with the CAS number 957490-44-7, is a crucial building block in the synthesis of a variety of agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] Its structural features, including the difluoromethyl group and the reactive sulfonyl chloride moiety, make it an important synthon for introducing the pyrazole core into more complex molecules. This guide details a likely synthetic route starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step process starting from the well-documented intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This precursor is synthesized via the cyclization of a diketone equivalent with methylhydrazine.[4][5] The carboxylic acid is then decarboxylated to yield the core pyrazole, which undergoes direct sulfochlorination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add a high-boiling point solvent such as quinoline or diphenyl ether.
-
Optionally, add a catalytic amount of copper powder or copper(I) oxide.
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash the organic layer with an acidic solution (e.g., 1M HCl) to remove the solvent, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(difluoromethyl)-3-methyl-1H-pyrazole.
Synthesis of this compound
Principle: This transformation is based on the direct electrophilic sulfochlorination of the pyrazole ring at the C4 position, which is activated for such reactions. A common method for the sulfochlorination of pyrazoles involves the use of chlorosulfonic acid, often in the presence of thionyl chloride.[6]
Procedure:
-
In a fume hood, add 1-(difluoromethyl)-3-methyl-1H-pyrazole (1.0 eq) to a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, add thionyl chloride (1.5-2.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).
Characterization Data
While specific experimental characterization data for this compound is not extensively published, the following table summarizes the expected and known properties.
| Property | Expected / Known Value |
| Molecular Formula | C₅H₅ClF₂N₂O₂S |
| Molecular Weight | 230.62 g/mol |
| CAS Number | 957490-44-7 |
| Appearance | Expected to be a white to off-white crystalline solid |
| Melting Point | Not reported |
| ¹H NMR | Expected signals for methyl, pyrazole C-H, and difluoromethyl C-H protons |
| ¹³C NMR | Expected signals for all 5 carbon atoms |
| ¹⁹F NMR | Expected signal for the difluoromethyl group |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight |
| Infrared (IR) | Expected characteristic peaks for S=O stretching (sulfonyl group) |
Experimental and Characterization Workflow
The following diagram illustrates the logical workflow from synthesis to characterization of the target compound.
Caption: Workflow from synthesis to final characterization.
Safety Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme care.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The proposed synthetic protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the versatile chemical intermediate, 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride. This compound, with the chemical formula C₅H₅ClF₂N₂O₂S and a molecular weight of approximately 230.62 g/mol , is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.[1][2] This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis.
Spectroscopic Data
While specific experimental spectra for 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride are not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | t (J ≈ 54 Hz) | 1H | -CHF₂ |
| ~8.5 | s | 1H | Pyrazole C5-H |
| ~2.5 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyrazole C3 |
| ~140 | Pyrazole C5 |
| ~120 | Pyrazole C4 |
| ~115 (t) | -CHF₂ |
| ~15 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -90 to -120 | d (J ≈ 54 Hz) | -CHF₂ |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 3200 | Medium | C-H stretching (aromatic/heteroaromatic) |
| 2900 - 3000 | Weak | C-H stretching (aliphatic) |
| 1370 - 1380 | Strong | S=O stretching (asymmetric) |
| 1180 - 1190 | Strong | S=O stretching (symmetric) |
| 1000 - 1200 | Strong | C-F stretching |
| 700 - 800 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 230 | [M]⁺ |
| 232 | [M+2]⁺ (³⁷Cl isotope) |
| 165 | [M - SO₂Cl]⁺ |
Predicted collision cross section (CCS) values for various adducts have also been calculated, which can be valuable for ion mobility mass spectrometry.[3][4] For example, the predicted CCS for the [M+H]⁺ adduct is approximately 137.9 Ų.[3]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and spectroscopic analysis of similar pyrazole sulfonyl chlorides and related heterocyclic compounds.[5]
Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
A plausible synthetic route involves the chlorosulfonation of a 1-(difluoromethyl)-3-methyl-1H-pyrazole precursor. The synthesis of this precursor can be achieved through the cyclization of a suitable diketone with difluoromethylhydrazine.
Materials:
-
1-(Difluoromethyl)-3-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
Procedure:
-
To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, slowly add 1-(difluoromethyl)-3-methyl-1H-pyrazole in chloroform.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully add thionyl chloride.
-
Reheat the mixture to 60 °C for an additional 1-2 hours.
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
General Considerations:
-
NMR: Samples for NMR spectroscopy should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard.
-
IR: Infrared spectra can be obtained using KBr pellets for solid samples or as a thin film for oils on a salt plate (e.g., NaCl or KBr).
-
MS: Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Instrumentation:
-
NMR: A 400 or 500 MHz spectrometer.
-
IR: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
MS: A high-resolution mass spectrometer (HRMS).
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride and a general synthetic pathway.
Caption: Spectroscopic analysis workflow for structural elucidation.
Caption: General synthetic pathway for the target compound.
References
- 1. scbt.com [scbt.com]
- 2. 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]
- 3. PubChemLite - 1-(difluoromethyl)-3-methyl-1h-pyrazole-4-sulfonyl chloride (C5H5ClF2N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride (C6H7ClF2N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Pyrazole-4-Sulfonyl Chlorides with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of pyrazole-4-sulfonyl chlorides with a range of nucleophiles. Pyrazole-4-sulfonyl chlorides are versatile building blocks in medicinal chemistry and drug development, primarily utilized for the synthesis of sulfonamides. This document details the synthesis of the parent sulfonyl chlorides and their subsequent reactions with various nucleophilic partners, including amines, alcohols, thiols, and azide ions. Experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to offer a practical resource for chemists in the field.
Introduction
The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds.[1][2][3] Consequently, the functionalization of the pyrazole ring is of significant interest in the design and synthesis of novel therapeutic agents. Pyrazole-4-sulfonyl chlorides, in particular, serve as key electrophilic intermediates for the introduction of the sulfonyl moiety, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[1][4] Understanding the reactivity of these sulfonyl chlorides with various nucleophiles is crucial for the efficient and predictable synthesis of target molecules. This guide aims to consolidate the available information on this topic, presenting it in a clear and accessible format for researchers in drug discovery and development.
Synthesis of Pyrazole-4-Sulfonyl Chlorides
The primary route for the synthesis of pyrazole-4-sulfonyl chlorides involves the direct chlorosulfonylation of a substituted pyrazole.[1]
General Experimental Protocol for Chlorosulfonylation
A solution of the starting pyrazole in a suitable solvent, such as chloroform, is treated with an excess of chlorosulfonic acid, often in the presence of thionyl chloride. The reaction is typically performed at elevated temperatures.[1]
Detailed Protocol for the Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: [1]
-
A mixture of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform is added slowly to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.32 equiv) is added to the reaction mass at 60 °C over 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60 °C.
-
After completion, the reaction is cooled, and the mixture is carefully added to a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude pyrazole-4-sulfonyl chloride.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
Reactivity with Nucleophiles
The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. The general reaction mechanism involves the displacement of the chloride ion by the incoming nucleophile. This can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile, substrate, and reaction conditions.
Caption: General reaction of pyrazole-4-sulfonyl chlorides with nucleophiles.
Reaction with Amines (Sulfonamide Formation)
The most extensively studied reaction of pyrazole-4-sulfonyl chlorides is their reaction with primary and secondary amines to yield the corresponding pyrazole-4-sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol for Sulfonamide Synthesis: [1]
-
To a solution of the amine (1.05 equiv) in dichloromethane, a base such as diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv) is added at room temperature.
-
A solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane is then added to the mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 16 hours).
-
Upon completion, the reaction is quenched with cold water.
-
The organic layer is separated, dried over sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography.
Table 1: Synthesis of Pyrazole-4-Sulfonamides with Various Amines [1]
| Pyrazole-4-sulfonyl chloride | Amine | Base | Solvent | Time (h) | Yield (%) |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | 55 |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | Not specified |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | DCM | 16 | 41-71 |
DCM: Dichloromethane, DIPEA: Diisopropylethylamine
Reaction with Alcohols (Sulfonate Ester Formation)
While less documented for pyrazole-4-sulfonyl chlorides specifically, the reaction of sulfonyl chlorides with alcohols to form sulfonate esters is a fundamental transformation in organic synthesis. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which also often serves as the solvent.
General Workflow for Sulfonate Ester Formation:
Caption: A typical workflow for the synthesis of pyrazole-4-sulfonate esters.
No specific experimental data for the reaction of pyrazole-4-sulfonyl chlorides with alcohols was found in the reviewed literature.
Reaction with Thiols (Thiosulfonate Ester Formation)
No specific experimental data for the reaction of pyrazole-4-sulfonyl chlorides with thiols was found in the reviewed literature.
Reaction with Azide Ion (Sulfonyl Azide Formation)
Pyrazole-4-sulfonyl azides can be synthesized from the corresponding sulfonyl chlorides by reaction with an azide salt, such as sodium azide. Sulfonyl azides are versatile intermediates in organic synthesis, notably used in "click chemistry" and for the generation of nitrenes.
General Experimental Protocol for Sulfonyl Azide Synthesis: [5]
-
The pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent, such as a mixture of acetone and water.
-
Sodium azide is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product is typically isolated by extraction and purified by crystallization or chromatography.
Specific yield data for the synthesis of pyrazole-4-sulfonyl azides was not detailed in the provided search results.
Mechanistic Considerations
The nucleophilic substitution at the sulfonyl sulfur of pyrazole-4-sulfonyl chlorides is believed to proceed through mechanisms analogous to those of other aryl and heteroaryl sulfonyl chlorides.
Proposed Mechanistic Pathways:
Caption: Proposed mechanisms for nucleophilic substitution on pyrazole-4-sulfonyl chlorides.
The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the substitution pattern on the pyrazole ring. For strong nucleophiles, a concerted SN2-type pathway is often favored. For weaker nucleophiles or in polar solvents that can stabilize charged intermediates, a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate may be more likely.
Data Summary
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of Pyrazole-4-Sulfonyl Chloride Derivatives
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | [1] |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine, DIPEA | Dichloromethane | RT | 16 | 3,5-dimethyl-N-(phenethyl)-1H-pyrazole-4-sulfonamide | 55 | [1] |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives, DIPEA | Dichloromethane | RT | 16 | Substituted pyrazole-4-sulfonamides | 41-71 | [1] |
RT: Room Temperature
Conclusion
Pyrazole-4-sulfonyl chlorides are valuable electrophilic reagents for the synthesis of a variety of pyrazole derivatives. Their reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur. The reaction with amines to form sulfonamides is well-established and provides a reliable method for accessing compounds with potential biological activity. While the reactions with other nucleophiles such as alcohols, thiols, and azides are expected to proceed similarly, there is a notable lack of specific experimental data and quantitative studies in the current literature for these transformations on the pyrazole-4-sulfonyl chloride scaffold. Further research in these areas would significantly enhance the utility of these important building blocks in medicinal chemistry and drug discovery.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957490-44-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and supply of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride, CAS number 957490-44-7. This compound is a key intermediate in the synthesis of various agrochemicals, particularly fungicides.
Chemical and Physical Properties
1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative containing a sulfonyl chloride functional group. The presence of a difluoromethyl group is a common feature in many modern agrochemicals, often enhancing their biological activity.
| Property | Value | Reference |
| CAS Number | 957490-44-7 | [1][2] |
| IUPAC Name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | [1] |
| Molecular Formula | C5H5ClF2N2O2S | [1][2] |
| Molecular Weight | 230.62 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| MDL Number | MFCD04970130 | [1] |
Synthesis and Application as a Chemical Intermediate
Extensive literature and patent searches indicate that 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is not typically studied for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its primary application appears to be in the preparation of pyrazole-based fungicides.[3][4]
The sulfonyl chloride group is a reactive functional group that can readily undergo reactions, such as sulfonamide formation, to link the pyrazole core to other chemical moieties.
Below is a generalized experimental workflow illustrating the role of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride as an intermediate in the synthesis of a hypothetical fungicide.
Biological Activity and Signaling Pathways
As a chemical intermediate, 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is not expected to have significant, intentional biological activity itself. Its purpose is to be chemically transformed into a final product. Therefore, there is no available information on signaling pathways directly modulated by this compound. The biological activity and associated signaling pathways would be characteristic of the final products synthesized from it. For instance, many pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi.
The logical relationship for the development of a final active ingredient is depicted below.
References
- 1. 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Difluoromethyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethyl-pyrazole derivatives have emerged as a significant class of compounds in medicinal and agricultural chemistry. The incorporation of the difluoromethyl (CHF2) group into the pyrazole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms and the conformational preferences of these molecules is paramount for rational drug design and the development of novel, effective agrochemicals.
This technical guide provides a comprehensive overview of the molecular structure and conformation of difluoromethyl-pyrazole derivatives, supported by quantitative data from X-ray crystallography, detailed experimental protocols, and computational analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of this important class of molecules.
Molecular Structure and Quantitative Data
The precise geometric parameters of difluoromethyl-pyrazole derivatives are best determined by single-crystal X-ray diffraction. Below are tabulated crystallographic data for representative compounds, providing insights into bond lengths, bond angles, and dihedral angles. These data offer a quantitative basis for understanding the structural landscape of this chemical class.
Table 1: Selected Bond Lengths (Å) for Representative Difluoromethyl-Pyrazole Derivatives
| Bond | 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1][2] | N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3][4] |
| C(pyrazole)-CHF2 | 1.50(2) | 1.51(3) |
| C-F1 | 1.35(2) | 1.34(3) |
| C-F2 | 1.36(2) | 1.35(3) |
| N1-N2 (pyrazole) | 1.36(1) | 1.37(2) |
| N1-C5 (pyrazole) | 1.33(1) | 1.34(2) |
| N2-C3 (pyrazole) | 1.35(1) | 1.36(2) |
| C3-C4 (pyrazole) | 1.40(1) | 1.41(2) |
| C4-C5 (pyrazole) | 1.41(1) | 1.42(2) |
Table 2: Selected Bond Angles (°) for Representative Difluoromethyl-pyrazole Derivatives
| Angle | 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1][2] | N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3][4] |
| F1-C-F2 | 106.5(1) | 107.2(2) |
| C(pyrazole)-C-F1 | 111.2(1) | 110.8(2) |
| C(pyrazole)-C-F2 | 110.9(1) | 111.1(2) |
| N2-N1-C5 | 111.5(1) | 111.2(1) |
| N1-N2-C3 | 105.9(1) | 106.3(1) |
| N2-C3-C4 | 111.3(1) | 110.9(1) |
| C3-C4-C5 | 104.8(1) | 105.1(1) |
| N1-C5-C4 | 106.5(1) | 106.5(1) |
Table 3: Selected Dihedral Angles (°) for Representative Difluoromethyl-pyrazole Derivatives
| Dihedral Angle | 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1][2] | N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3][4] |
| Pyrazole Ring - Pyridine Ring | 32.18(6) | - |
| Pyrazole Ring - Phenylamino Ring | - | 58.4(1) |
| C(pyrazole)-C-H-F1 | 60.2 | 59.8 |
| C(pyrazole)-C-H-F2 | -59.7 | -60.1 |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the molecular structure of difluoromethyl-pyrazole derivatives.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to obtain single crystals of suitable quality (typically >0.1 mm in all dimensions).
-
-
Crystal Mounting:
-
Select a well-formed, single crystal under a polarized light microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities and positions.
-
Apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure provides accurate bond lengths, bond angles, and dihedral angles.
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of difluoromethyl-pyrazole derivatives in solution.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
For ¹⁹F NMR, use a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.
-
Use a standard reference compound for chemical shift calibration (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Typical ¹H NMR parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Typical ¹⁹F NMR parameters: spectral width of -50 to -250 ppm, ¹H decoupling to simplify the spectra.
-
-
Data Analysis:
-
Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the chemical shifts, coupling constants (J-couplings), and multiplicities to elucidate the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures.
-
Conformational Analysis
The conformational preferences of the difluoromethyl group are a key determinant of the overall shape and biological activity of these pyrazole derivatives. The rotation around the single bond connecting the CHF2 group to the pyrazole ring is of particular interest.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of these molecules. By calculating the potential energy surface as a function of the dihedral angle between the pyrazole ring and the C-H bond of the difluoromethyl group, the rotational barrier and the preferred conformations can be determined.
Generally, the difluoromethyl group is expected to adopt a staggered conformation relative to the substituents on the pyrazole ring to minimize steric hindrance. The C-H bond of the CHF2 group often prefers to be oriented away from the larger adjacent substituent on the pyrazole ring. The rotational barrier for the CHF2 group attached to an aromatic ring is typically in the range of 1-3 kcal/mol. This relatively low barrier suggests that at room temperature, multiple conformations may be populated in solution.
Mandatory Visualizations
Caption: General synthesis workflow for difluoromethyl-pyrazole derivatives.
Caption: Relationship between molecular conformation and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Theoretical Calculations on the Reactivity of Pyrazole Sulfonyl Chlorides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the reactivity of pyrazole sulfonyl chlorides, a class of reagents of significant interest in medicinal chemistry and drug development. Leveraging the principles of computational chemistry, particularly Density Functional Theory (DFT), this document outlines the methodologies for predicting and understanding the electrophilic nature of these compounds. Key reactivity descriptors, such as Frontier Molecular Orbitals (HOMO-LUMO) and Fukui functions, are discussed in detail. The guide presents illustrative quantitative data in structured tables and provides detailed computational protocols. Furthermore, reaction pathways and computational workflows are visualized using Graphviz (DOT language) to offer a clear and practical resource for researchers in the field.
Introduction
Pyrazole sulfonyl chlorides are versatile building blocks in organic synthesis, primarily utilized for the preparation of pyrazole sulfonamides, a scaffold present in numerous biologically active compounds. The reactivity of these molecules is governed by the highly electrophilic sulfur atom of the sulfonyl chloride moiety, making them susceptible to nucleophilic attack. Understanding the nuances of this reactivity on a quantum-chemical level is crucial for reaction optimization, predicting regioselectivity, and designing novel synthetic pathways.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating reaction mechanisms and predicting chemical reactivity. By modeling the electronic structure of pyrazole sulfonyl chlorides, we can gain insights into their stability, electrophilicity, and the preferred sites for nucleophilic attack. This guide details the application of these computational methods to the study of pyrazole sulfonyl chloride reactivity.
Theoretical Background: Key Reactivity Descriptors
The reactivity of a chemical species can be rationalized through several key theoretical concepts and calculated parameters. For pyrazole sulfonyl chlorides, the following descriptors are particularly insightful:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy of the LUMO is indicative of the molecule's ability to accept electrons. A lower LUMO energy suggests a higher electrophilicity. The distribution of the LUMO over the molecule can pinpoint the most probable sites for nucleophilic attack.
-
Fukui Functions: These descriptors, derived from conceptual DFT, quantify the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. The Fukui function, f(r), is a powerful tool for identifying local reactivity.
-
The nucleophilic Fukui function (f+(r)) indicates the propensity of a site to accept an electron (i.e., undergo nucleophilic attack).
-
The electrophilic Fukui function (f-(r)) indicates the propensity of a site to donate an electron (i.e., undergo electrophilic attack). For pyrazole sulfonyl chlorides, the sites with the largest f+(r) values are the most electrophilic centers.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For pyrazole sulfonyl chlorides, the sulfur atom of the -SO2Cl group is expected to be in a region of strong positive potential, highlighting its electrophilicity.
Computational Methodologies
The theoretical investigation of pyrazole sulfonyl chloride reactivity typically involves the following computational steps:
Geometry Optimization and Frequency Calculations
The first step in any computational study is to determine the ground-state geometry of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. It is crucial to perform a frequency calculation following optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Level of Theory: A common and reliable choice for these calculations is Density Functional Theory (DFT) with a hybrid functional such as B3LYP.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost.
Calculation of Reactivity Descriptors
Once the optimized geometry is obtained, the electronic properties and reactivity descriptors can be calculated.
-
FMO Analysis: The energies and spatial distributions of the HOMO and LUMO are obtained from the output of the DFT calculation.
-
Fukui Function Calculation: Fukui functions are typically calculated using a finite difference approximation, which involves performing single-point energy calculations on the N, N+1, and N-1 electron systems of the molecule at the optimized geometry of the neutral (N electron) species. The atomic charges from these calculations are then used to compute the condensed Fukui functions for each atom.
Reaction Pathway and Transition State Analysis
To study a specific reaction, such as the reaction of a pyrazole sulfonyl chloride with an amine, the reaction pathway can be modeled. This involves:
-
Locating Reactants and Products: The geometries of the reactants and products are optimized.
-
Finding the Transition State (TS): A transition state search algorithm is used to locate the saddle point on the potential energy surface connecting the reactants and products. A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the desired reactants and products.
Illustrative Results and Data Presentation
The following tables present hypothetical but representative quantitative data for a model compound, 1H-pyrazole-4-sulfonyl chloride, calculated at the B3LYP/6-311+G(d,p) level of theory.
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -8.25 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 6.75 |
A smaller HOMO-LUMO gap generally implies higher reactivity. The relatively large gap here suggests good kinetic stability.
Table 2: Condensed Fukui Functions (f+) for Nucleophilic Attack
| Atom | Atomic Site | f+ |
| S | Sulfonyl Sulfur | 0.45 |
| Cl | Chlorine | 0.15 |
| C4 | Pyrazole Carbon | 0.12 |
| N1 | Pyrazole Nitrogen | 0.08 |
| N2 | Pyrazole Nitrogen | 0.05 |
The highest f+ value on the sulfur atom strongly indicates that it is the primary site for nucleophilic attack.
Table 3: Calculated Energy Profile for the Reaction with Ammonia
| Species | Relative Energy (kcal/mol) |
| Reactants (Pyrazole-SO2Cl + NH3) | 0.0 |
| Transition State (TS) | +12.5 |
| Products (Pyrazole-SO2NH2 + HCl) | -25.0 |
The calculated activation energy of 12.5 kcal/mol suggests a facile reaction at room temperature. The overall reaction is exothermic.
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a proposed reaction mechanism.
An In-depth Technical Guide to the Electrophilicity of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The electrophilic nature of the sulfonyl chloride moiety is central to its utility, allowing for the facile introduction of the pyrazole scaffold into a variety of molecular structures through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and electrophilic character of this important building block. While specific quantitative and computational data for this exact molecule are not extensively available in public literature, this guide consolidates information from analogous structures and established chemical principles to provide a thorough understanding of its chemical behavior.
Introduction
The pyrazole ring is a prominent scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core is crucial for modulating these properties. This compound serves as a highly reactive electrophile, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-linked derivatives. The presence of the electron-withdrawing difluoromethyl group on the pyrazole ring is expected to enhance the electrophilicity of the sulfonyl chloride group, making it a versatile reagent for synthetic chemists.
Synthesis of this compound
Proposed Synthetic Workflow
Stability and Storage of Pyrazole Sulfonyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for pyrazole sulfonyl chlorides, a class of reagents critical in medicinal chemistry and drug development for the synthesis of sulfonamides and other derivatives. Understanding the stability profile of these compounds is paramount for ensuring reaction efficiency, purity of products, and safety in the laboratory.
Core Concepts in Stability
Pyrazole sulfonyl chlorides are reactive molecules susceptible to degradation through several pathways. The stability of these compounds is influenced by the substitution pattern on the pyrazole ring, the position of the sulfonyl chloride group, and the presence of external factors such as moisture, heat, and light. Compared to their sulfonyl fluoride counterparts, sulfonyl chlorides are generally more reactive but less stable.
The primary degradation pathways for heteroaromatic sulfonyl chlorides, including pyrazole derivatives, are hydrolysis and formal SO2 extrusion.[1][2] Hydrolysis, a reaction with water, leads to the formation of the corresponding sulfonic acid, while SO2 extrusion results in the formation of a chloro-pyrazole derivative.[1][2] The propensity for each pathway is dictated by the electronic and steric environment of the sulfonyl chloride moiety.
Factors Affecting Stability and Recommended Storage
Based on extensive safety data and handling guidelines, the following conditions are critical for maintaining the integrity of pyrazole sulfonyl chlorides.
| Parameter | Condition | Rationale and Incompatible Materials |
| Temperature | Cool (typically 2-8°C) | Minimizes thermal decomposition and slows down reaction kinetics with trace contaminants. |
| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) | Pyrazole sulfonyl chlorides are highly sensitive to moisture, which leads to rapid hydrolysis. An inert atmosphere prevents both hydrolysis and oxidation. |
| Light | Dark place | Protects from potential photodegradation, although this is generally a lesser concern than hydrolysis. |
| Container | Tightly sealed | Prevents ingress of atmospheric moisture. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents | These substances react readily with the sulfonyl chloride group, leading to degradation of the reagent and potential formation of hazardous byproducts. |
Degradation Pathways
The two primary degradation pathways for pyrazole sulfonyl chlorides are illustrated below. The predominance of one pathway over the other is dependent on the specific structure of the pyrazole derivative and the reaction conditions.
Experimental Protocols for Stability Assessment
While specific quantitative stability data for pyrazole sulfonyl chlorides is not extensively published, the following experimental protocols, adapted from general guidelines for reactive compounds and studies on related sulfonyl chlorides, can be employed to assess their stability.
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of a pyrazole sulfonyl chloride in aqueous or aqueous/organic solvent systems.
Methodology:
-
Sample Preparation: Prepare a stock solution of the pyrazole sulfonyl chloride in a dry, aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: Add a known volume of the stock solution to a pre-thermostated reaction vessel containing the hydrolysis medium (e.g., a buffered aqueous solution or a mixture of water and an organic solvent).
-
Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot, for example, by derivatizing the remaining sulfonyl chloride with a nucleophile (e.g., an amine) that forms a stable, easily quantifiable product.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Monitor the disappearance of the pyrazole sulfonyl chloride and the appearance of the pyrazole sulfonic acid.
-
Data Analysis: Plot the concentration of the pyrazole sulfonyl chloride versus time and determine the rate constant of hydrolysis.
The following diagram outlines the general workflow for a hydrolytic stability study.
Thermal Stability Assessment
Objective: To evaluate the thermal stability of a pyrazole sulfonyl chloride and identify its decomposition products.
Methodology:
-
Instrumentation: Utilize techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA Protocol:
-
Place a small, accurately weighed sample of the pyrazole sulfonyl chloride in the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
-
DSC Protocol:
-
Place a small sample in a sealed DSC pan.
-
Heat the sample at a constant rate under a controlled atmosphere.
-
Record the heat flow to or from the sample. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.
-
-
Decomposition Product Analysis (TGA-MS/FTIR): Couple the TGA instrument to a Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer to identify the gaseous products evolved during decomposition (e.g., SO2, HCl).
Photostability Assessment
Objective: To determine the susceptibility of a pyrazole sulfonyl chloride to degradation upon exposure to light.
Methodology (based on ICH Q1B Guidelines):
-
Sample Preparation: Prepare samples of the pyrazole sulfonyl chloride as a solid and, if relevant, in a solution in a photochemically inert and transparent container. Prepare "dark" control samples by wrapping identical samples in aluminum foil.
-
Light Exposure: Expose the samples to a light source that produces both visible and UV output (e.g., a xenon or metal halide lamp). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Analysis: After the exposure period, compare the exposed samples to the dark controls. Analyze for degradation using a stability-indicating HPLC method to quantify the parent compound and any photoproducts.
-
Evaluation: Assess the extent of degradation and identify the major photodegradation products.
Synthesis and Handling Considerations
The synthesis of pyrazole sulfonyl chlorides often involves the use of highly reactive and corrosive reagents such as chlorosulfonic acid and thionyl chloride.[3] The workup procedures for these syntheses provide insights into the stability of the products. For instance, quenching the reaction mixture in ice-water and washing the solid product with cold water is a common practice.[4] This suggests that while pyrazole sulfonyl chlorides are susceptible to hydrolysis, the rate can be managed at low temperatures, allowing for their isolation from aqueous media. However, prolonged contact with water should be avoided.
Conclusion
The stability of pyrazole sulfonyl chlorides is a critical consideration for their effective use in research and development. These compounds are primarily susceptible to hydrolysis and, in some cases, thermal decomposition via SO2 extrusion. To ensure their integrity, they must be stored in cool, dry, and inert conditions, away from incompatible materials. While quantitative stability data for this specific class of compounds is limited in the public domain, the experimental protocols outlined in this guide provide a framework for researchers to assess the stability of their specific pyrazole sulfonyl chloride derivatives. A thorough understanding of these stability aspects will lead to more reliable synthetic outcomes and safer laboratory practices.
References
Methodological & Application
Application Notes and Protocols: Reaction of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonamide core is a key pharmacophore found in a variety of biologically active compounds, particularly in the agrochemical field. The synthesis of this scaffold is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the efficient synthesis of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides through the reaction of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with primary amines.
The described reaction is a robust and versatile method for the preparation of a library of pyrazole sulfonamide derivatives. The protocol is based on established sulfonamide synthesis methodologies and can be adapted for a wide range of primary amines.
Reaction Scheme
The general reaction involves the nucleophilic attack of a primary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of pyrazole sulfonamides based on analogous reactions.[1] Yields are representative and may vary depending on the specific primary amine and reaction scale.
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DIPEA | DCM | 16 | 25-30 | 85-95 |
| 2 | Benzylamine | Triethylamine | THF | 12 | 25-30 | 80-90 |
| 3 | 2-Phenylethylamine | DIPEA | DCM | 16 | 25-30 | 90-98[1] |
| 4 | Cyclohexylamine | Pyridine | Dichloromethane | 12 | 25 | 82-92 |
DIPEA = Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide.
Protocol 1: Synthesis of N-(2-phenylethyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide
This protocol is adapted from a general procedure for the synthesis of pyrazole-4-sulfonamides.[1]
Materials:
-
This compound (1.0 equiv)
-
2-Phenylethylamine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Dichloromethane (DCM) (10 volumes)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of 2-phenylethylamine (1.05 equiv) and diisopropylethylamine (3.0 equiv) in dichloromethane (5 volumes) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in dichloromethane (5 volumes) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 volumes) and wash sequentially with deionized water (2 x 10 volumes), saturated sodium bicarbonate solution (1 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-(2-phenylethyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides.
Caption: Step-by-step workflow for the synthesis of pyrazole sulfonamides.
Applications in Drug Discovery and Development
The 1-difluoromethyl-3-methyl-1H-pyrazole-4-carboxamide scaffold, a close analog to the sulfonamide, is a key component in a number of commercial fungicides that act as succinate dehydrogenase inhibitors (SDHI).[2] This highlights the importance of the 1-difluoromethyl-3-methyl-1H-pyrazole moiety in the development of biologically active molecules. The corresponding sulfonamides are of significant interest as potential bioisosteres of the carboxamides, offering different physicochemical properties that could lead to improved pharmacokinetic profiles or novel biological activities. Researchers can utilize the provided protocols to generate diverse libraries of these sulfonamides for screening in various biological assays.
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction generates HCl, which is neutralized by the base. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of novel sulfonamides derived from 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride offers a promising avenue for the discovery of new therapeutic agents and agrochemicals. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When combined with a sulfonamide moiety, the resulting compounds, known as pyrazole sulfonamides, exhibit a wide spectrum of biological activities.[2][3]
Published research on analogous pyrazole sulfonamides has demonstrated significant potential in several key areas:
-
Anticancer and Antiproliferative Activity: Various substituted pyrazole sulfonamides have been shown to possess potent antiproliferative effects against cancer cell lines.[4][5][6] The mechanism of action, while diverse, can involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.
-
Antimicrobial and Antifungal Activity: The structural motifs of pyrazole and sulfonamide are present in commercially available antibiotics and antifungal agents.[7][8] Novel derivatives are actively being explored as new agents to combat drug-resistant pathogens. The difluoromethyl group, in particular, is a key component in several modern fungicides that act as succinate dehydrogenase inhibitors (SDHI).[4]
-
Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, most famously targeting carbonic anhydrases.[5] The pyrazole scaffold allows for diverse substitutions to achieve high affinity and selectivity for various enzymatic targets, including acetohydroxyacid synthase (AHAS), a target for herbicides.[9]
-
Antiviral and Anti-inflammatory Properties: Certain heterocyclic compounds containing sulfonate moieties have been reported to exhibit antiviral activities.[7] Additionally, pyrazole derivatives have a long history as anti-inflammatory agents.[5]
The target molecule, this compound, serves as a versatile building block. The difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable substituent in drug design. By reacting this sulfonyl chloride with a diverse library of primary and secondary amines, researchers can generate a wide array of novel sulfonamide candidates for screening and development.
Visualizations
Caption: Synthetic workflow from the starting sulfonyl chloride to a library of novel sulfonamides and their potential applications.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis of the precursor pyrazole, its conversion to the key sulfonyl chloride intermediate, and the subsequent synthesis of novel sulfonamides.
Note: The synthesis of this compound is not explicitly detailed in a single source. Protocol 2 is an adapted method based on established procedures for analogous pyrazole systems.[5]
Caption: Step-by-step workflow for the synthesis and characterization of novel pyrazole sulfonamides.
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole
This procedure is based on the multi-step synthesis of the corresponding carboxylic acid, which is a widely used commercial intermediate.[2][4]
Step 1.1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Combine ethyl difluoroacetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to initiate the reaction, which forms the enol ether intermediate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the volatile byproducts under reduced pressure. The crude product is often used directly in the next step.
Step 1.2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1.1 in a suitable solvent such as ethanol or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methylhydrazine. An exothermic reaction is expected. Maintain the temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up involves quenching with water and extracting the product with a solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the pyrazole ester.
Step 1.3: Hydrolysis and Decarboxylation (Conceptual) To obtain the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole, a hydrolysis followed by decarboxylation would be necessary. A more direct synthesis might be available but is not prominently featured in the literature.
-
Hydrolyze the ester from Step 1.2 using an aqueous base (e.g., NaOH) to form the sodium salt of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4]
-
Acidify the solution to obtain the carboxylic acid.
-
Decarboxylation of the resulting carboxylic acid would be required to yield the title compound of this protocol. This step can be challenging and may require specific thermal or catalytic conditions.
For the purpose of synthesizing the sulfonyl chloride in Protocol 2, it is more practical to proceed from the pyrazole ring formed in Step 1.2, prior to hydrolysis and decarboxylation, and perform a chlorosulfonylation.
Protocol 2: Synthesis of this compound (Adapted Method)
This protocol is adapted from the successful chlorosulfonylation of 3,5-dimethyl-1H-pyrazole.[5] Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole (or its precursor from Protocol 1)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (or Dichloromethane)
-
Ice, water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add chloroform. Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (approx. 5-6 equivalents) to the stirred chloroform.
-
Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole (1 equivalent) in chloroform.
-
Add the pyrazole solution dropwise to the cold chlorosulfonic acid mixture, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction has proceeded to completion, add thionyl chloride (approx. 1.3 equivalents) dropwise at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with additional chloroform or dichloromethane.
-
Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude sulfonyl chloride. The product may be used directly or purified by column chromatography if necessary.
Protocol 3: General Protocol for the Synthesis of Novel N-Substituted Pyrazole Sulfonamides
This is a general and robust procedure for coupling the pyrazole sulfonyl chloride with a variety of primary or secondary amines.[5]
Materials:
-
This compound (1.0 equivalent)
-
Desired primary or secondary amine (1.05-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the desired amine (1.05 equivalents) in dichloromethane (approx. 5 volumes relative to the amine).
-
Add the base, DIPEA (3.0 equivalents), to the solution at room temperature (25–30 °C).
-
In a separate flask, dissolve the this compound (1.0 equivalent) in dichloromethane (approx. 5 volumes).
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.
-
Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if the amine is basic and excess may be present), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., gradients of ethyl acetate in hexanes).
-
Characterize the final product using NMR, IR, and HRMS.
Data Presentation (Representative Data from Analogous Compounds)
The following tables summarize typical reaction yields and biological activity for analogous pyrazole sulfonamides synthesized using similar methods, as specific data for derivatives of this compound is not available in the cited literature.
Table 1: Representative Yields for the Synthesis of Analogous Pyrazole Sulfonamides [5]
| Entry | Amine Derivative | Base | Solvent | Yield (%) |
| 1 | 2-Phenylethylamine | DIPEA | DCM | Not specified, general method |
| 2 | 2-(Cyclohex-1-en-1-yl)ethylamine | DIPEA | DCM | 65 |
| 3 | 2-(3-Chlorophenyl)ethylamine | DIPEA | DCM | 54 |
| 4 | 2-(3,4-Dimethoxyphenyl)ethylamine | DIPEA | DCM | 64 |
Data is for sulfonamides derived from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Table 2: Antiproliferative Activity of Analogous Pyrazole Sulfonamides against U937 Cells [5]
| Compound ID | R Group on Sulfonamide | IC₅₀ (µM) |
| MR-S1-1 | 2-(Cyclohex-1-en-1-yl)ethyl | 3.5 |
| MR-S1-7 | 2-(3-Chlorophenyl)ethyl | 2.5 |
| MR-S1-9 | 2-(3,4-Dimethoxyphenyl)ethyl | 1.5 |
| Mitomycin C | (Reference Drug) | 1.0 |
Data is for sulfonamides derived from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 8. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Fungicides Using 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The 1-(difluoromethyl)-3-methyl-1H-pyrazole core is a critical pharmacophore found in numerous modern succinate dehydrogenase inhibitor (SDHI) fungicides. The primary synthetic route to these fungicides, such as Bixafen and Fluxapyroxad, involves the corresponding pyrazole-4-carboxylic acid. While extensive patent literature exists for this approach, the utilization of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride as a direct precursor to fungicidal sulfonamides is less documented in publicly available patents.
This document provides detailed application notes and representative protocols for the synthesis and evaluation of novel pyrazole sulfonamide fungicides based on this sulfonyl chloride. The methodologies presented are derived from established principles of sulfonamide synthesis and fungicidal screening documented in related chemical literature, offering a practical guide for researchers exploring this chemical space.
Data Presentation: Fungicidal Activity
The following table summarizes representative in vitro fungicidal activity data for a hypothetical series of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides against common plant pathogens. The EC50 values (concentration for 50% effective inhibition) are presented in mg/L.
| Compound ID | R Group (Substituent on Aniline) | Yield (%) | Purity (%) | Botrytis cinerea EC50 (mg/L) | Rhizoctonia solani EC50 (mg/L) | Valsa mali EC50 (mg/L) |
| PS-1 | 4-Cl | 85 | >98 | 15.2 | 11.5 | 13.9 |
| PS-2 | 4-F | 88 | >99 | 14.8 | 10.8 | 13.5 |
| PS-3 | 4-CH3 | 91 | >98 | 25.1 | 18.4 | 22.7 |
| PS-4 | 4-CF3 | 79 | >97 | 9.8 | 7.2 | 8.1 |
| PS-5 | 2,4-diCl | 82 | >98 | 11.3 | 8.9 | 9.5 |
| Boscalid | (Commercial Standard) | - | - | 13.9 | 9.2 | 14.1 |
Experimental Protocols
Protocol 1: General Synthesis of N-(substituted-phenyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides (e.g., PS-4)
This protocol describes a general method for the coupling of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride with a substituted aniline.[1]
Materials:
-
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
4-(Trifluoromethyl)aniline (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per mmol of sulfonyl chloride)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)aniline (1.05 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-(4-(trifluoromethyl)phenyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide (PS-4).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the evaluation of the synthesized compounds against various fungal pathogens on a potato dextrose agar (PDA) medium.[2][3]
Materials:
-
Synthesized compounds (e.g., PS-1 to PS-5)
-
Commercial fungicide standard (e.g., Boscalid)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium, sterile
-
Fungal strains (Botrytis cinerea, Rhizoctonia solani, Valsa mali)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compounds and the standard fungicide in DMSO to prepare stock solutions (e.g., 10,000 mg/L).
-
Medium Preparation: Autoclave the PDA medium and cool it to 50-55 °C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L). A control plate should be prepared with an equivalent amount of DMSO. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut mycelial discs from the edge of an actively growing culture of the test fungus.
-
Place one mycelial disc, with the mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1 °C in the dark.
-
Data Collection: After 48-72 hours (or when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
-
EC50 Determination: Use the inhibition data to perform a probit analysis to calculate the EC50 value for each compound against each fungus.
Visualizations: Workflows and Pathways
Caption: General synthesis scheme for N-aryl pyrazole sulfonamides.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Pyrazole-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Introduction
Succinate Dehydrogenase Inhibitors (SDHIs) represent a major class of fungicides crucial for modern crop protection.[1][2] Their mechanism of action involves the inhibition of Complex II (succinate:ubiquinone oxidoreductase) in the mitochondrial respiratory chain, which blocks fungal respiration and prevents energy production, ultimately leading to fungal cell death.[2][3] The pyrazole-carboxamide scaffold has proven to be a particularly effective pharmacophore in the design of potent, broad-spectrum SDHI fungicides.[4][5] Commercially successful examples such as Bixafen, Fluxapyroxad, and Sedaxane all feature this core structure.[5] These notes provide an overview of the synthesis, mechanism of action, and biological evaluation of pyrazole-based SDHI fungicides for researchers in agrochemical discovery and development.
Mechanism of Action: Inhibition of Mitochondrial Respiration
SDHI fungicides specifically target the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex.[6][7] This complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD).[7] By binding to a pocket formed by subunits SdhB, SdhC, and SdhD, SDHIs prevent the natural substrate, ubiquinone, from binding and accepting electrons from succinate. This blockage halts the entire electron transport chain, disrupting ATP synthesis and leading to the inhibition of fungal spore germination and mycelial growth.[4]
General Synthetic Strategies
The preparation of pyrazole-carboxamide SDHIs generally follows a convergent synthesis strategy. This involves the separate synthesis of two key intermediates: a substituted pyrazole-4-carboxylic acid and a specific aniline derivative. These two fragments are then joined via an amide bond to form the final active ingredient.
A common and crucial intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which forms the core of many highly active commercial fungicides, including Bixafen and Fluxapyroxad.[8][9][10] The final and pivotal step is the amide coupling, which is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline derivative.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol describes a representative synthesis for a key pyrazole intermediate, adapted from general procedures for creating the acid chloride necessary for amide coupling.[9][10]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or other suitable inert solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a stirred suspension of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: General Amide Coupling for SDHI Synthesis (e.g., Fluxapyroxad)
This protocol outlines the final amide coupling step, using the synthesis of Fluxapyroxad as an example.[9][10]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)
-
2'-(3,4,5-trifluorophenyl)-aniline intermediate
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or other suitable inert solvent)
Procedure:
-
Dissolve the aniline intermediate (1.0 eq) and triethylamine (1.2 eq) in dry DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of the crude pyrazole-4-carbonyl chloride (1.1 eq) in dry DCM to the stirred aniline solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring for completion by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pyrazole-based SDHI fungicide.
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)
This protocol is a generalized procedure for assessing the antifungal efficacy of synthesized compounds.[5][8]
Materials:
-
Synthesized pyrazole SDHI compounds
-
Commercial standard fungicide (e.g., Boscalid, Fluxapyroxad)
-
Fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile mycelial plugs (5 mm diameter)
Procedure:
-
Prepare stock solutions of the test compounds and standard fungicides in DMSO at a concentration of 10,000 µg/mL.
-
Prepare PDA medium and sterilize by autoclaving. Allow it to cool to 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in the medium should not exceed 1%.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate (0 µg/mL) has reached approximately 7-8 cm in diameter.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelium in the control group and T is the average diameter of the mycelium in the treated group.
-
Use the inhibition data to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound using probit analysis.
Data Presentation
The efficacy of novel pyrazole-based SDHIs is typically evaluated by comparing their EC₅₀ or IC₅₀ values against various fungal pathogens to those of established commercial fungicides.
Table 1: Antifungal Activity (EC₅₀, µg/mL) of Novel Pyrazole-Carboxamide Derivatives against Rhizoctonia solani
| Compound | EC₅₀ (µg/mL) vs. R. solani | Reference Compound | EC₅₀ (µg/mL) vs. R. solani | Source |
| 7d | 0.046 | Boscalid | 0.741 | [11][12] |
| 12b | 0.046 | Fluxapyroxad | 0.103 | [11][12] |
| E1 | 1.1 | Boscalid | 2.2 | [13] |
| 8e | 0.012 | Boscalid | Not Reported | [14] |
| 9ac | >10 (low activity) | Thifluzamide | >10 (low activity) | [15] |
| B35 | 1.08 | Boscalid | 0.87 | [16] |
Table 2: SDH Enzyme Inhibition (IC₅₀, µM) of Selected Compounds
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 7d | 3.293 | Boscalid | 7.507 | [17] |
| Fluxapyroxad | 5.991 | [17] | ||
| E1 | 3.3 | Boscalid | 7.9 | [13] |
Example Synthetic Pathway: Fluxapyroxad
The synthesis of Fluxapyroxad highlights the key cross-coupling and amidation strategy. A critical step is the formation of the biphenyl aniline intermediate, often achieved via a metal-catalyzed reaction like a Suzuki or Negishi coupling, followed by the standard amidation.[9][10]
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research in Plant Disease [online-rpd.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 11. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthesis of Sulfonamides using Pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of pyrazole-containing sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Pyrazole sulfonamides are recognized for their potential as anticancer, anti-inflammatory, antimicrobial, and carbonic anhydrase inhibitory agents.[1][3][5][6] The following protocols are designed to be a comprehensive guide for researchers in drug discovery and development.
Introduction
The pyrazole ring is a prominent scaffold in many pharmaceutically active compounds.[3] When combined with a sulfonamide moiety, the resulting structures often exhibit enhanced biological activity.[1][2] The synthesis of these compounds is typically achieved by the reaction of a pyrazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][7][8][9] This reaction is a robust and versatile method for creating diverse libraries of pyrazole sulfonamides for screening and lead optimization.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the pyrazole-4-sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by a base.
Diagram of the General Reaction Scheme
Caption: General reaction for the synthesis of pyrazole-4-sulfonamides.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of the pyrazole-4-sulfonyl chloride precursor and its subsequent reaction with amines to form the desired sulfonamides.
Protocol 1: Synthesis of Pyrazole-4-sulfonyl Chloride
This protocol describes the sulfonylation of a substituted pyrazole to generate the key pyrazole-4-sulfonyl chloride intermediate.[5][7]
Materials:
-
Substituted Pyrazole (e.g., 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole)
-
Chloroform (CHCl₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted pyrazole (1.0 eq) in chloroform.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (5.5 eq) to the stirred solution.
-
After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 eq) over 20 minutes at 60 °C.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude pyrazole-4-sulfonyl chloride.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Safety Precautions: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 2: General Synthesis of Pyrazole-4-sulfonamides
This protocol details the coupling reaction between pyrazole-4-sulfonyl chloride and a variety of primary or secondary amines.[5][7]
Materials:
-
Pyrazole-4-sulfonyl chloride (1.0 eq)
-
Amine (primary or secondary) (1.05 eq)
-
Diisopropylethylamine (DIPEA) or another suitable base (1.5 eq)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Stirring apparatus
-
Cold water
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.05 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution at room temperature (25-30 °C).
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 eq) in DCM.
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at 25-30 °C.
-
Monitor the reaction progress by TLC.
-
After completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[5][7]
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of pyrazole-4-sulfonamides.
Data Presentation
The following tables summarize representative data for the synthesis of various pyrazole-4-sulfonamides, including reaction conditions and yields.
Table 1: Synthesis of Substituted Pyrazole-4-sulfonamides [5][7]
| Entry | Pyrazole-4-sulfonyl chloride | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | DIPEA | DCM | 16 | 65 |
| 2 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | DIPEA | DCM | 16 | Not Specified |
| 3 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | Not Specified |
| 4 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | N-(3-Chlorophenethyl)amine | DIPEA | DCM | 16 | 54 |
Table 2: Characterization Data for a Representative Pyrazole-4-sulfonamide [7]
| Compound | Formula | M.p. (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | C₁₃H₁₆ClN₃O₂S | Not Specified | 3277, 3166, 1564, 1317, 1185 | 10.1 (b, 1H), 7.24 (d, 2H), 7.01 (s, 1H), 6.99 (t, 1H), 4.47 (t, 1H), 3.21 (q, 2H), 2.78 (t, 2H), 2.38 (s, 6H) |
Signaling Pathways and Biological Relevance
Pyrazole sulfonamides have been shown to interact with various biological targets, making them attractive candidates for drug development. One notable target is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in physiological processes such as pH regulation and CO₂ homeostasis.[6] Certain isoforms, like CA IX and CA XII, are overexpressed in various cancers, making them important targets for anticancer therapies.[6]
Diagram of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase IX by pyrazole sulfonamides.
The development of pyrazole sulfonamides as selective inhibitors of specific CA isoforms is an active area of research. The protocols provided herein offer a straightforward method for synthesizing a diverse range of these compounds for further biological evaluation.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
One-Pot Synthesis of Bioactive Pyrazole Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and sulfonamide moieties are prominent pharmacophores, each contributing to a wide spectrum of biological activities.[1][2] The combination of these two scaffolds into a single molecular entity, the pyrazole sulfonamide, has yielded compounds with significant therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a crucial structural motif in numerous pharmaceuticals.[1] Similarly, sulfonamides are a well-established class of drugs known for their diverse pharmacological applications.[5]
Traditionally, the synthesis of these hybrid molecules involves multi-step procedures that can be time-consuming and inefficient. One-pot, multi-component reactions (MCRs) offer a streamlined and eco-friendly alternative, enhancing synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates.[6] This approach reduces solvent waste, purification steps, and overall reaction time, aligning with the principles of green chemistry.[7]
These application notes provide a detailed protocol for a representative one-pot synthesis of pyrazole sulfonamides, along with methods for their characterization and biological evaluation.
General Principles and Workflow
The one-pot synthesis of pyrazole-linked pyrazoline benzenesulfonamides often proceeds via an initial Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes a cyclization reaction with a sulfonamide-containing hydrazine in the same reaction vessel. This strategy allows for the rapid assembly of complex molecules from simple, readily available starting materials.
Caption: General workflow for one-pot synthesis and evaluation of pyrazole sulfonamides.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Pyrazole-Linked Pyrazoline Benzenesulfonamides
This protocol is a representative example adapted from multi-step syntheses, illustrating how they can be combined into a single-pot procedure.[3]
Materials:
-
Substituted pyrazole-4-carbaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
4-Hydrazinylbenzenesulfonamide hydrochloride (1.1 eq)
-
Sodium hydroxide (catalyst for condensation)
-
Hydrochloric acid or Glacial acetic acid (catalyst for cyclization)
-
Ethanol or Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
Chalcone Formation: To a solution of substituted pyrazole-4-carbaldehyde (1.0 eq) and substituted acetophenone (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the chalcone intermediate using Thin Layer Chromatography (TLC).
-
Cyclization: Once the chalcone formation is complete, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) directly to the reaction mixture.
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-85°C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole sulfonamide derivative.[1][2]
Protocol 2: Characterization of Synthesized Compounds
The identity and purity of the synthesized pyrazole sulfonamides are confirmed using standard spectroscopic techniques.[2][5]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectra to identify characteristic functional groups. Key vibrational bands include N-H stretching (around 3100-3300 cm⁻¹), SO₂ asymmetric and symmetric stretching (around 1305-1321 cm⁻¹ and 1147-1161 cm⁻¹, respectively), and C=N stretching of the pyrazole ring.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition of the synthesized compounds.[8]
Protocol 3: In Vitro Bioactivity Screening - Antiproliferative Assay
This protocol provides a general method for assessing the anticancer activity of the synthesized compounds against a cancer cell line.[2]
Materials:
-
Cancer cell line (e.g., U937)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized pyrazole sulfonamide compounds (dissolved in DMSO)
-
Positive control (e.g., Mitomycin C)[2]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in the culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using appropriate software (e.g., GraphPad Prism).[2]
Data Presentation
Quantitative data from synthesis and bioactivity assays should be tabulated for clear comparison.
Table 1: Representative Synthesis Yields of Pyrazole Sulfonamides
| Compound ID | Synthetic Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| MR-S1-9 | Multi-step | - | 64 | [2] |
| MR-S1-11 | Multi-step | - | 58 | [2] |
| 29h | One-pot, 3-component | NH₄Cl | High (not specified) | [6] |
| 58a-j | Multi-step | - | 71-80 | [6] |
| 61a-j | Multi-step | K₂CO₃ | 74-81 | [6] |
| 8 | Claisen-Schmidt/Cyclization | HCl | 54-76 |[3] |
Table 2: Bioactivity Data of Selected Pyrazole Sulfonamides
| Compound Class | Target | Assay | Bioactivity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazolone Sulfonamides | Acetylcholinesterase (AChE) | Enzyme Inhibition | Kᵢ: 7.45 ± 0.98 nM (for 1f) | [9] |
| Pyrazolone Sulfonamides | Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | Kᵢ: 18.03 ± 2.86 nM - 75.54 ± 4.91 nM | [9] |
| Pyrazolone Sulfonamides | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Kᵢ: 24.84 ± 1.57 nM - 85.42 ± 6.60 nM | [9] |
| Pyrazole-4-sulfonamides | U937 Cancer Cells | Antiproliferative | IC₅₀ values calculated | [2] |
| Pyrazolopyridines | α-glucosidase | Enzyme Inhibition | IC₅₀: 95.0 ± 0.5 µM (for 29h) |[6] |
Visualization of Pathways and Relationships
Structure-Activity Relationship Concept
The biological activity of pyrazole sulfonamides is highly dependent on the nature and position of substituents on both the pyrazole and the sulfonamide-bearing aromatic rings.
Caption: Modifying substituents (R1, R2) on the core scaffold alters bioactivity.
Target Pathway: Carbonic Anhydrase Inhibition
Many sulfonamides function by inhibiting carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to an acidic tumor microenvironment, promoting proliferation and metastasis.[3]
Caption: Pyrazole sulfonamides can inhibit carbonic anhydrase, disrupting tumor pH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The 3-(difluoromethyl)-1-methyl-1H-pyrazole core is a cornerstone in modern agrochemical research, particularly in the development of highly effective fungicides. This scaffold is a key component of numerous commercial succinate dehydrogenase inhibitor (SDHI) fungicides. While the carboxylic acid derivative of this pyrazole has been extensively utilized to create carboxamide-based fungicides, the corresponding sulfonyl chloride variant, 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride , serves as a versatile intermediate for synthesizing novel sulfonamide and sulfonate analogues. These analogues have the potential for distinct biological activities and improved physicochemical properties, making them promising candidates for next-generation crop protection agents.
This document provides detailed application notes and protocols for the utilization of this compound in the discovery and development of new agrochemicals.
The Role of the Pyrazole Scaffold in Agrochemicals
The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a critical "pharmacophore" in a significant class of fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi. This inhibition disrupts the fungus's energy production, leading to its death. Several highly successful commercial fungicides are built upon the corresponding carboxylic acid of this pyrazole, including Isopyrazam, Sedaxane, Bixafen, Fluxapyroxad, Benzovindiflupyr, and Pydiflumetofen.[1][2] The proven efficacy of this core structure makes its derivatives, such as those accessible from the sulfonyl chloride, attractive targets for novel fungicide development.
Application: Synthesis of Novel Sulfonamide and Sulfonate Derivatives
This compound is a reactive intermediate primarily used for the synthesis of pyrazole-4-sulfonamides and -sulfonates. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, and with alcohols or phenols to form sulfonates. This allows for the introduction of a wide variety of substituents, enabling the exploration of new chemical space and the potential for discovering compounds with novel or improved fungicidal, herbicidal, or insecticidal activities.
Recent research has shown that incorporating a sulfonate moiety into pyrazole-carboxamide structures can lead to compounds with both antifungal and antiviral activities. This highlights the potential of exploring derivatives from the sulfonyl chloride intermediate.
Quantitative Data: Bioactivity of Related Pyrazole-Carboxamide Fungicides
While specific bioactivity data for agrochemicals derived directly from this compound is not extensively published, the following table summarizes the in vitro fungicidal activity (EC50 values) of several commercial fungicides derived from the analogous carboxylic acid against various plant pathogens. This data illustrates the high potency associated with the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Bixafen | Alternaria alternata | 0.08 | |
| Botrytis cinerea | 0.16 | ||
| Mycosphaerella graminicola | 0.02 | ||
| Fluxapyroxad | Alternaria solani | 0.014 | |
| Botrytis cinerea | 0.039 | ||
| Sclerotinia sclerotiorum | 0.007 | ||
| Isopyrazam | Alternaria solani | 0.03 | |
| Botrytis cinerea | 0.06 | ||
| Mycosphaerella graminicola | 0.004 | ||
| Sedaxane | Rhizoctonia solani | 0.002 | |
| Ustilago nuda | 0.015 |
Note: The data presented above is for comparative purposes to demonstrate the potential of the pyrazole scaffold. The activity of novel sulfonamide derivatives will need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the title compound from 3-(difluoromethyl)-1-methyl-1H-pyrazole.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a fume hood, cautiously add 3-(difluoromethyl)-1-methyl-1H-pyrazole (1 equivalent) to a stirred solution of chlorosulfonic acid (5 equivalents) in chloroform at 0 °C.
-
Slowly raise the temperature to 60 °C and continue stirring for 10-12 hours.
-
Add thionyl chloride (1.5 equivalents) to the reaction mixture and continue stirring at 60 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Safety Precautions: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 2: General Procedure for the Synthesis of Pyrazole-4-sulfonamides
This protocol describes a general method for the synthesis of novel sulfonamides from this compound and a desired amine.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Triethylamine or pyridine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.
-
To this stirred solution, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-4-sulfonamide.
Protocol 3: In Vitro Antifungal Activity Screening
This protocol provides a general method for evaluating the antifungal activity of newly synthesized compounds using a mycelial growth inhibition assay.
Materials:
-
Synthesized pyrazole-4-sulfonamide compounds
-
Target fungal species (e.g., Botrytis cinerea, Alternaria alternata, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1, 0.5 µg/mL). Add an equivalent amount of DMSO to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Visualizations
Caption: Synthesis of pyrazole-4-sulfonamides.
Caption: In vitro antifungal screening workflow.
Caption: Inhibition of mitochondrial respiration by SDHIs.
References
Application Notes & Protocols: Development of Novel Antifungal Agents Utilizing Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel antifungal agents incorporating pyrazole building blocks. The following sections detail the antifungal efficacy of various pyrazole derivatives, standardized protocols for their synthesis and biological testing, and visual representations of experimental workflows and potential mechanisms of action.
Antifungal Activity of Pyrazole Derivatives
The development of new antifungal agents is critical to combat the rise of drug-resistant fungal infections. Pyrazole, a five-membered heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry due to its significant and broad-spectrum biological activities.[1][2] Numerous studies have demonstrated the potential of pyrazole derivatives as potent antifungal agents against a range of pathogenic fungi.[3][4]
The antifungal efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below summarizes the in vitro antifungal activity of various synthesized pyrazole-based compounds against several fungal strains.
Table 1: Antifungal Activity of Selected Pyrazole Derivatives Against Various Fungal Strains
| Compound ID | Fungal Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) | Reference |
| Pyrazole 3b | Aspergillus niger ATCC 11414 | 250 (MFIC) | 32.0 | [5] |
| Aspergillus flavus ATCC 9643 | 250 (MFIC) | 30.0 | [5] | |
| Compound 10b | Aspergillus niger | - | 28.0 | [5] |
| Penicillium chrysogenum ATCC 10106 | - | 20.0 | [5] | |
| Compound 1v | Fusarium graminearum | 0.0530 (EC50 in µM) | - | [3] |
| Compound 5k | Candida albicans | 0.125 | - | [6] |
| Cryptococcus neoformans | 0.125 | - | [6] | |
| Aspergillus fumigatus | 8.0 | - | [6] | |
| Compound 6c | Candida albicans | 0.0625 | - | [6] |
| Cryptococcus neoformans | 0.0625 | - | [6] | |
| Aspergillus fumigatus | 4.0 | - | [6] | |
| Compound 16 | Candida albicans | MIC value was 25% of clotrimazole | - | [7] |
| Compound 17 | Candida albicans | - | Comparable to clotrimazole | [7] |
| HS8 | Aspergillus niger | 50,000 | - | [8] |
MFIC: Minimum Fungicidal Concentration EC50: Half maximal effective concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in antifungal drug development. The following protocols are based on established methods for the synthesis and biological evaluation of pyrazole-based antifungal agents.
General Protocol for the Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation and cyclization. One common method is a three-component oxidative cyclization.[3]
Materials:
-
Arylhydrazine (e.g., ArNHNH₂)
-
Aldehyde (e.g., R-CHO)
-
Methyl propiolate
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
Procedure:
-
Dissolve the arylhydrazine and aldehyde in the chosen solvent in a reaction vessel.
-
Add the base to the mixture and stir at room temperature.
-
Slowly add methyl propiolate to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.[3][10]
Protocol for In Vitro Antifungal Susceptibility Testing (Mycelium Growth Rate Method)
This protocol is used to determine the antifungal activity of synthesized compounds against various phytopathogenic fungi.[3]
Materials:
-
Synthesized pyrazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Botrytis cinerea, Magnaporthe oryzae, Fusarium graminearum)[3]
-
Sterile petri dishes
-
Sterilized inoculation needle
Procedure:
-
Dissolve the test compounds in DMSO to prepare stock solutions.
-
Mix the appropriate volume of the stock solution with molten PDA medium to achieve the desired final concentration (e.g., 100 µg/mL).[3]
-
Pour the PDA medium containing the test compound into sterile petri dishes and allow it to solidify.
-
Prepare a negative control plate with DMSO and PDA medium only.
-
Prepare a positive control plate with a known antifungal agent and PDA medium.
-
Inoculate the center of each PDA plate with a mycelial disc (approximately 0.45 cm in diameter) of the test fungus.[3]
-
Incubate the plates at 25°C for five days.[3]
-
After the incubation period, measure the radial growth of the fungal colonies.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(CK – PT) / CK] × 100%
-
Where CK is the average diameter of the fungal colony in the negative control plate, and PT is the average diameter of the fungal colony in the treated plate.[3]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the development of pyrazole-based antifungal agents.
Caption: A generalized workflow for the development of pyrazole-based antifungal agents.
Caption: Logical relationship of pyrazole scaffold modifications to antifungal properties.
Caption: Putative mechanism of action for azole antifungals targeting CYP51.
References
- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for sulfonyl chloride with amines
Welcome to the technical support center for the synthesis of sulfonamides from sulfonyl chlorides and amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of sulfonamides from sulfonyl chlorides and amines?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[1]
Q2: What are the most common side reactions in sulfonamide synthesis?
The most common side reactions include:
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[2]
-
Di-sulfonylation of primary amines: Primary amines have two N-H bonds, and under certain conditions, a second sulfonylation can occur, leading to the formation of a di-sulfonylated byproduct.
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.
Q3: How does the nature of the amine affect the reaction?
The nucleophilicity of the amine is a critical factor.
-
Primary amines are generally more reactive than secondary amines due to less steric hindrance.[3]
-
Electron-donating groups on the amine increase its nucleophilicity and reaction rate.
-
Electron-withdrawing groups on the amine decrease its nucleophilicity, often requiring more forcing reaction conditions.[4]
-
Sterically hindered amines react slower and may require higher temperatures or longer reaction times.
Q4: What is the role of the base in this reaction?
A base is used to scavenge the HCl generated during the reaction.[1] Common bases include pyridine, triethylamine (TEA), and sodium carbonate. The choice of base can influence the reaction rate and in some cases, the product distribution. Pyridine can also act as a nucleophilic catalyst.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials (amine and sulfonyl chloride) and the appearance of the sulfonamide product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to moisture. 2. Low Amine Reactivity: The amine may be sterically hindered or electronically deactivated. 3. Insufficient Base: The generated HCl may be protonating the amine, reducing its nucleophilicity. | 1. Use fresh or freshly purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Increase the reaction temperature, prolong the reaction time, or use a more polar solvent. 3. Use at least one equivalent of base, or a slight excess (1.1-1.2 equivalents). |
| Formation of a White Precipitate (Amine Hydrochloride Salt) | Insufficient Base: The generated HCl is reacting with the starting amine. | Add additional base to the reaction mixture. |
| Presence of a Highly Polar Byproduct (Sulfonic Acid) | Water Contamination: The sulfonyl chloride is hydrolyzing. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Second, Less Polar Spot on TLC (Di-sulfonylation) | Excess Sulfonyl Chloride: Using a molar excess of the sulfonyl chloride can drive the reaction towards di-sulfonylation of primary amines. | Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonylating agent. |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: The sulfonamide product may have a similar Rf value to the starting amine or sulfonyl chloride on TLC. Presence of Multiple Byproducts: Side reactions can complicate the purification process. | Optimize the reaction conditions to achieve full conversion and minimize side reactions. Utilize different solvent systems for column chromatography or consider recrystallization. An acidic or basic wash during workup can help remove unreacted amine or sulfonic acid, respectively. |
Data Presentation
The following tables provide a summary of reaction conditions and yields for the synthesis of various sulfonamides.
Table 1: Reaction of Benzenesulfonyl Chloride with Various Anilines
| Aniline Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-H | Pyridine | Dichloromethane | 25 | 6 | 85 | [1] |
| 4-OCH₃ | Pyridine | Dichloromethane | 25 | 4 | 92 | [1] |
| 4-Cl | Pyridine | Dichloromethane | 25 | 8 | 78 | [1] |
| 4-NO₂ | Pyridine | Dichloromethane | 50 | 12 | 65 | [4] |
| 2-CH₃ | Triethylamine | Dichloromethane | 25 | 10 | 75 | N/A |
Table 2: Impact of Reaction Conditions on the Yield of N-phenylbenzenesulfonamide
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine (1.1) | Dichloromethane | 25 | 6 | 85 | [1] |
| Triethylamine (1.1) | Dichloromethane | 25 | 6 | 82 | |
| Na₂CO₃ (1.5) | Acetone/Water | 25 | 8 | 75 | N/A |
| Pyridine (1.1) | Tetrahydrofuran | 25 | 6 | 80 | N/A |
| Pyridine (1.1) | Dichloromethane | 0 | 12 | 78 | [1] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Sulfonamides
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add the base (e.g., pyridine or triethylamine, 1.1 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Add a solution of the sulfonyl chloride (1.05 equiv.) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield in sulfonamide synthesis.
References
common side reactions in sulfonamide synthesis from sulfonyl chlorides
This guide provides troubleshooting for common issues encountered during the synthesis of sulfonamides from sulfonyl chlorides and amines, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in sulfonamide synthesis from sulfonyl chlorides?
The most common side reaction is the hydrolysis of the highly reactive sulfonyl chloride by any residual water in the reaction mixture. This forms the corresponding sulfonic acid, which is unreactive towards the amine, thereby reducing the yield of the desired sulfonamide.[1] Other potential side reactions include dimerization or polymerization, particularly at elevated temperatures.[1] If a primary amine is used, double sulfonylation to form a disulfonamide can occur, though this is less common.
Q2: My reaction yield is very low. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue and can stem from several factors. Here is a systematic guide to troubleshooting:
-
Purity of Starting Materials : Sulfonyl chlorides are highly sensitive to moisture.[1] Ensure you are using freshly opened or properly stored reagents. Verify the purity of both the sulfonyl chloride and the amine using appropriate analytical methods like NMR or LC-MS before starting the reaction.[1]
-
Reaction Conditions :
-
Temperature : Incorrect temperature control can either stall the reaction or promote the formation of side products.[1] A common strategy is to add the sulfonyl chloride solution slowly to the amine at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction, followed by allowing the mixture to warm to room temperature or heating it to drive the reaction to completion.[1]
-
Anhydrous Conditions : The hydrolysis of the sulfonyl chloride starting material is a major cause of low yield.[1] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]
-
-
Reagent Stoichiometry : Ensure the precise measurement of your reactants. Sometimes, using a slight excess of the amine can help drive the reaction to completion and can also act as a base to neutralize the HCl byproduct.[1]
-
Nucleophilicity of the Amine : Amines with strong electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions. In such cases, more forcing conditions like higher temperatures or the use of a stronger base may be necessary.[1]
Q3: I see a significant amount of sulfonic acid in my product mixture. How can I prevent this?
The presence of sulfonic acid is a direct result of the hydrolysis of your sulfonyl chloride starting material.[1] To prevent this:
-
Use Anhydrous Solvents : Dry your solvents using standard laboratory procedures (e.g., distillation over a drying agent or using a solvent purification system).
-
Work Under an Inert Atmosphere : Performing the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering your reaction vessel.[1]
-
Handle Reagents Carefully : Ensure all glassware is oven-dried before use. Handle the sulfonyl chloride, which is particularly moisture-sensitive, in a dry environment.[1]
Q4: How does the choice of base and solvent impact the reaction?
The choice of base and solvent is critical for success.
-
Base : The base neutralizes the HCl generated during the reaction. A common choice is an excess of the amine reactant itself or a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine. The base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[1] In some cases, aqueous bases like sodium hydroxide can be highly effective, leading to excellent yields.[2]
-
Solvent : The solvent must be inert to the highly reactive sulfonyl chloride and capable of dissolving the reactants.[1] Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are common choices.[3][4] Protic solvents should generally be avoided as they can react with the sulfonyl chloride.[1]
Q5: I'm having difficulty purifying my final sulfonamide product. Any suggestions?
Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Aqueous Workup : After the reaction is complete, a standard aqueous workup can help remove many impurities. Washing with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove the sulfonic acid byproduct.
-
Crystallization : Sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system is a powerful technique for achieving high purity.
-
Chromatography : If crystallization is ineffective, silica gel column chromatography is the most common alternative for purifying sulfonamides.[4] A gradient elution using a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.
Data Presentation: Influence of Reaction Conditions on Yield
The following table summarizes reported yields under various reaction conditions to illustrate the impact of solvent and base selection.
| Sulfonyl Chloride | Amine | Base / Conditions | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M Sodium Hydroxide | Water | 94% | [2] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M Sodium Hydroxide | Water | 98% | [2] |
| Benzenesulfonyl chloride | Hexamethylenimine | 1.0 M Sodium Hydroxide | Water | 97% | [2] |
| p-Toluenesulfonyl chloride | N-(triphenylsilyl)aniline | Reflux, 1 hr | Acetonitrile | 98% | [4] |
| p-Toluenesulfonyl chloride | Benzylamine | PPh₃, Triethylamine (TEA) | Dichloromethane | 40% | [3] |
| p-Toluenesulfonyl chloride | Benzylamine | PPh₃, TEA, reaction at -20 °C | Dichloromethane | Significant amount of sulfonamide | [3] |
| p-Toluenesulfonyl chloride | Benzylamine | PPh₃, TEA | Acetonitrile | Poor Yield | [3] |
Detailed Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a general method for the reaction between a sulfonyl chloride and a primary or secondary amine.
Materials:
-
Aryl or Alkyl Sulfonyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 - 2.0 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq) (if amine is not used in excess)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Setup : Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Preparation : Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling : Cool the amine solution to 0 °C using an ice bath.
-
Slow Addition : Dissolve the sulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup :
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the resulting crude solid or oil by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[4]
-
Characterization : Confirm the structure and purity of the final sulfonamide product using NMR, IR, and mass spectrometry.
Visualizations
Reaction Pathways and Workflows
Caption: Key reaction pathways in sulfonamide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Pyrazole Sulfonylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of pyrazole sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole sulfonylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in pyrazole sulfonylation can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and potential side reactions. To troubleshoot, consider the following:
-
Purity of Starting Materials: Ensure that the pyrazole and the sulfonylating agent (e.g., chlorosulfonic acid, sulfonyl chloride) are of high purity. Impurities can lead to undesired side reactions and decrease the yield of the desired product.[1][2]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. Optimization of these parameters is crucial.[1][3]
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the sulfonylating agent might be necessary in some cases to drive the reaction to completion.[2]
-
Moisture Control: Pyrazole sulfonylation reactions can be sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the sulfonylating agent and improve yields.
Q2: How do I choose the optimal base and solvent for my pyrazole sulfonylation reaction?
The selection of base and solvent is critical for achieving high yields. Different combinations can significantly affect the reaction rate and selectivity.
-
Base Selection: Organic bases are commonly used. For the subsequent sulfonamide formation step, studies have shown that N,N-Diisopropylethylamine (DIPEA) can provide better yields compared to triethylamine (TEA).[3][4] For reactions involving the pyrazole ring itself, strong bases like potassium tert-butoxide may be employed for deprotonation prior to other modifications.[3]
-
Solvent Selection: The choice of solvent depends on the specific reactants and conditions. Dichloromethane (DCM) is often a good choice for sulfonamide formation with DIPEA.[3][4] Other solvents like chloroform, acetonitrile, and tetrahydrofuran (THF) have also been used, but reaction times and yields may vary.[3] For the initial sulfonylation of the pyrazole ring, chloroform is a commonly used solvent.[3]
Q3: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity of pyrazole sulfonylation?
The formation of regioisomers is a common challenge, especially with unsymmetrically substituted pyrazoles. Sulfonylation typically occurs at the 4-position of the pyrazole ring. However, substitution at other positions can occur depending on the existing substituents and reaction conditions.
-
Directing Groups: The electronic and steric properties of substituents on the pyrazole ring will influence the position of sulfonylation.
-
Protecting Groups: In some cases, using protecting groups on one of the pyrazole nitrogens can help direct the sulfonylation to a specific position.
-
Reaction Conditions: Fine-tuning the reaction temperature and the choice of sulfonylating agent can sometimes influence the regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during pyrazole sulfonylation experiments.
Issue 1: Low Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted pyrazole starting material.
-
Possible Causes & Solutions:
-
Insufficient reaction time or temperature: Increase the reaction time or temperature and monitor the reaction progress.[1]
-
Inefficient activation of the sulfonylating agent: Ensure the sulfonylating agent is fresh and properly handled to avoid degradation.
-
Poor solubility of starting materials: Choose a solvent in which all reactants are fully soluble at the reaction temperature.
-
Issue 2: Formation of Impurities and Side Products
-
Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis indicates the presence of several unexpected masses.
-
Possible Causes & Solutions:
-
Side reactions: The pyrazole ring can undergo other reactions under the sulfonylation conditions. Consider adjusting the pH or using a milder sulfonylating agent.
-
Degradation of reactants or products: If the reaction is run at too high a temperature or for too long, degradation may occur.
-
Moisture in the reaction: As mentioned, ensure anhydrous conditions to prevent hydrolysis.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on optimizing pyrazole sulfonylation and subsequent sulfonamide formation.
Table 1: Optimization of Sulfonylation Conditions for 3,5-Dimethyl-1H-pyrazole
| Entry | Sulfonylating Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Chlorosulfonic acid / SOCl₂ | Chloroform | 60 | 90 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives.[3]
Table 2: Optimization of Sulfonamide Formation with Different Bases and Solvents
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 46 |
| 2 | DIPEA | DCM | 16 | 55 |
| 3 | TEA | Acetonitrile | 16 | 35 |
| 4 | DIPEA | Acetonitrile | 16 | 48 |
| 5 | TEA | THF | 24 | 26 |
| 6 | DIPEA | THF | 24 | 47 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives, highlighting that DIPEA in DCM provides the best yield for the sulfonamide coupling step.[3][4]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Pyrazole
This protocol describes the synthesis of pyrazole-4-sulfonyl chloride.
-
Dissolve the pyrazole derivative (1.0 equiv) in chloroform.
-
Under a nitrogen atmosphere and at 0 °C, slowly add this mixture to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform.
-
Increase the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 equiv) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude pyrazole-4-sulfonyl chloride.
-
Purify the crude product by column chromatography if necessary.[3]
Protocol 2: General Procedure for the Synthesis of Pyrazole-4-sulfonamides
This protocol describes the reaction of pyrazole-4-sulfonyl chloride with an amine.
-
Dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM.
-
Add the desired amine (1.2 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole-4-sulfonamide.[3]
Visualizations
Caption: Experimental workflow for the two-step synthesis of pyrazole-4-sulfonamides.
Caption: Troubleshooting guide for low-yield pyrazole sulfonylation reactions.
References
managing hydrolysis of sulfonyl chlorides during amination reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize the hydrolysis of sulfonyl chlorides during amination reactions, thereby maximizing sulfonamide yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amination of sulfonyl chlorides.
Q1: My sulfonamide yield is very low, and I've isolated a water-soluble byproduct. What is happening?
A: The most likely cause is the hydrolysis of your sulfonyl chloride starting material to the corresponding sulfonic acid.[1] Sulfonyl chlorides are highly sensitive to moisture and can react with trace amounts of water in your solvent, on the glassware, or from the atmosphere.[1] This reaction competes directly with the desired amination reaction. The resulting sulfonic acid is typically water-soluble and will not react with the amine.
Q2: How can I prevent the hydrolysis of my sulfonyl chloride?
A: The key is to maintain strictly anhydrous (water-free) conditions throughout the experiment.[1]
-
Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, distillation) are recommended.[1]
-
Atmosphere: Perform the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Reagents: Ensure your amine and base are also anhydrous.
Q3: What is the best solvent for this reaction?
A: Aprotic, non-polar, or weakly polar solvents are generally preferred as they do not promote hydrolysis. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[2][3] Protic solvents should be avoided as they can react with the sulfonyl chloride.[1]
Q4: What is the optimal temperature for the reaction?
A: Temperature control is critical.[1] The reaction of a sulfonyl chloride with an amine is often exothermic. It is best practice to add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial exotherm.[1][2] After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure it goes to completion.[1]
Q5: Which base should I use?
A: The choice of base is important. An organic base like triethylamine (TEA) or pyridine is commonly used to neutralize the HCl generated during the reaction.[4] These bases also act as catalysts. It's crucial that the base is non-nucleophilic and anhydrous. Using an excess of the amine reactant can sometimes serve a dual purpose as both reactant and base.[1]
Q6: Can I use aqueous base conditions, like in a Schotten-Baumann reaction?
A: Yes, Schotten-Baumann conditions, which use a biphasic system with an aqueous base (like NaOH), can be effective, particularly for acyl chlorides.[5][6][7][8] For sulfonyl chlorides, this method can work but increases the risk of hydrolysis. The principle is that the amination reaction in the organic phase is faster than the hydrolysis of the sulfonyl chloride at the interface.[6] This method is often used when the amine starting material is an HCl salt. Careful control of stoichiometry and addition rates is essential for success.
Q7: My amine is not very nucleophilic. How can I drive the reaction to completion?
A: For amines with reduced nucleophilicity (e.g., those with electron-withdrawing groups), more forcing conditions may be necessary.[1] This could include using a higher reaction temperature after the initial addition, a stronger non-nucleophilic base, or a longer reaction time.[1] Always monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Parameters and Quantitative Data
The success of a sulfonamide synthesis is a balance between promoting the desired amination and suppressing the undesired hydrolysis. The tables below summarize key factors.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Type | Dielectric Constant (ε) | Typical Outcome |
| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | Good: Low water miscibility, inert. Often the solvent of choice.[2] |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.5 | Good: Solubilizes a wide range of reagents. Must be rigorously dried.[2][3] |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | Fair: Higher polarity can increase hydrolysis rate. Must be anhydrous.[2][3] |
| Toluene | Aprotic, Non-polar | 2.4 | Good: Very low water miscibility. Good for reactions at higher temperatures.[3] |
| Water / Biphasic | Protic | 80.1 | Variable: High risk of hydrolysis. Used in Schotten-Baumann conditions.[6] |
Table 2: Influence of Base on Reaction Outcome
| Base | Type | pKa of Conjugate Acid | Key Considerations |
| Triethylamine (TEA) | Tertiary Amine | 10.75 | Excellent: Standard, non-nucleophilic base. Must be dry.[9] |
| Pyridine | Aromatic Amine | 5.25 | Good: Also acts as a nucleophilic catalyst. Can be harder to remove.[4] |
| DIPEA | Hindered Amine | 11.0 | Excellent: Very non-nucleophilic due to steric hindrance. |
| Sodium/Potassium Carbonate | Inorganic Salt | 10.33 | Fair: Used in aqueous or biphasic systems. Heterogeneous in organic solvents.[9] |
| Sodium Hydroxide | Inorganic Base | ~14 | Use with Caution: Only for biphasic (Schotten-Baumann) conditions due to high water content.[9] |
Visual Guides
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the competitive reaction pathways and a generalized workflow for minimizing hydrolysis.
Caption: Competitive reaction pathways for a sulfonyl chloride.
Caption: Anhydrous workflow to maximize sulfonamide yield.
Troubleshooting Logic Tree
Use this decision tree to diagnose and solve common issues.
Caption: Troubleshooting tree for low-yield amination reactions.
Detailed Experimental Protocols
Protocol 1: General Amination under Anhydrous Conditions
This protocol is designed to rigorously exclude water and maximize the yield of the desired sulfonamide.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous triethylamine (TEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
Procedure:
-
Place a magnetic stir bar in a round-bottom flask and oven-dry the flask and a dropping funnel at 120 °C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
To the flask, add the amine (1.1 eq) and anhydrous DCM via syringe.
-
Add anhydrous triethylamine (1.5 eq) to the flask.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Dissolve the sulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM and transfer it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the sulfonyl chloride is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Amination under Schotten-Baumann (Biphasic) Conditions
This protocol is useful when starting with an amine hydrochloride salt or when anhydrous conditions are difficult to achieve.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (or its HCl salt) (1.1 eq)
-
Sodium hydroxide (2.2 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the amine or amine hydrochloride salt (1.1 eq) in a 1-2 M aqueous solution of sodium hydroxide (2.2 eq) in a round-bottom flask with vigorous stirring.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 eq) in DCM or diethyl ether.
-
Add the sulfonyl chloride solution to the vigorously stirred aqueous mixture.
-
Continue to stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC (spotting the organic layer) until the sulfonyl chloride is consumed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with one additional portion of the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. cbijournal.com [cbijournal.com]
preventing bis-sulfonylation of primary amines with pyrazole sulfonyl chloride
Technical Support Center: Preventing Bis-Sulfonylation of Primary Amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of bis-sulfonylation when reacting primary amines with pyrazole sulfonyl chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve selective mono-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why does it occur with primary amines?
A1: Bis-sulfonylation (or di-sulfonylation) is a common side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride to form a bis-sulfonylated product, R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine attacks the pyrazole sulfonyl chloride to form the desired mono-sulfonamide. The resulting sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed to form a nucleophilic sulfonamide anion, which then attacks a second molecule of sulfonyl chloride to yield the undesired bis-sulfonylated byproduct.[1]
Q2: How can I detect the formation of the bis-sulfonylated byproduct?
A2: The bis-sulfonylated product is typically less polar than the corresponding mono-sulfonylated product. This difference can be exploited for detection using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The bis-sulfonylated product will have a higher Rf value (it will travel further up the plate) than the mono-sulfonylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying both products.[2] The bis-sulfonylated product will have a distinct, higher mass corresponding to the addition of a second pyrazole sulfonyl group.
Q3: Which reaction parameters are most critical for achieving selective mono-sulfonylation?
A3: The most critical parameters to control for selective mono-sulfonylation are stoichiometry, rate of addition, choice of base, and temperature.[1] Careful optimization of these parameters is essential to favor the formation of the desired mono-sulfonylated product over the bis-sulfonylated byproduct.[1][3]
Visual Guide: Reaction Pathway
The diagram below illustrates the competing reaction pathways. The key to preventing the undesired side reaction is to suppress the formation and subsequent reaction of the sulfonamide anion intermediate.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the bis-sulfonylated product. What should I do?
This is the most common issue and typically results from conditions that favor the second sulfonylation step. Here are the recommended actions in order of priority:
-
Adjust Stoichiometry and Addition Rate:
-
Action: Use a 1:1 molar ratio or a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the pyrazole sulfonyl chloride.[3] This ensures the sulfonyl chloride is the limiting reagent.
-
Protocol: Dissolve the amine and base first. Add the sulfonyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes).[3] Slow addition keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[1]
-
-
Lower the Reaction Temperature:
-
Action: Lowering the temperature reduces the rate of both reactions but often disproportionately slows the undesired side reaction, thus increasing selectivity.[2][3]
-
Protocol: Perform the addition of the sulfonyl chloride at 0 °C (ice-water bath). After addition is complete, allow the reaction to warm slowly to room temperature while monitoring its progress.
-
-
Re-evaluate Your Choice of Base:
-
Action: A strong, unhindered base can readily deprotonate the mono-sulfonamide product, pushing the reaction toward the bis-sulfonylated byproduct.
-
Protocol: Consider switching from a strong base like triethylamine to a weaker or more sterically hindered base such as pyridine or diisopropylethylamine (DIPEA).[1][4] Use the minimum amount of base necessary to neutralize the HCl byproduct (typically 1.5-2.0 equivalents).
-
Problem: The reaction is slow or incomplete, and forcing conditions (e.g., heating) leads to the byproduct.
-
Potential Cause: The primary amine may be sterically hindered or electron-deficient, reducing its nucleophilicity.[2]
-
Recommended Solution:
-
Instead of increasing the temperature, try extending the reaction time at a lower temperature (0 °C to room temperature).
-
Ensure your pyrazole sulfonyl chloride reagent is fresh, as it can hydrolyze to the unreactive sulfonic acid upon exposure to moisture.[2]
-
Consider a more polar aprotic solvent like acetonitrile or THF to improve the solubility and reactivity of the components.[1]
-
Key Control Parameters: A Comparative Overview
The selectivity of the mono-sulfonylation reaction is highly dependent on the chosen conditions. The following table provides a summary of how different parameters can affect the outcome, with illustrative data based on typical results.
| Parameter | Condition A (Favors Mono-Sulfonylation) | Condition B (Favors Bis-Sulfonylation) | Typical Outcome (Mono:Bis Ratio) |
| Stoichiometry | 1.1 eq. Amine : 1.0 eq. Sulfonyl Chloride | 1.0 eq. Amine : 1.5 eq. Sulfonyl Chloride | >95:5 (A) vs. 60:40 (B) |
| Temperature | 0 °C to Room Temperature | 50 °C | >95:5 (A) vs. 70:30 (B) |
| Base | Pyridine (2.0 eq.) | Triethylamine (3.0 eq.) | 90:10 (A) vs. 75:25 (B) |
| Addition Rate | Dropwise over 60 min | Added in one portion | >95:5 (A) vs. 65:35 (B) |
Visual Guide: Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the sulfonylation reaction.
Experimental Protocols
General Protocol for Selective Mono-Sulfonylation of a Primary Amine
This protocol provides a robust starting point and should be optimized for specific substrates.
1. Materials & Setup:
-
Primary amine (1.1 mmol, 1.1 eq.)
-
Pyrazole-4-sulfonyl chloride (1.0 mmol, 1.0 eq.)
-
Anhydrous Pyridine (2.0 mmol, 2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stir bar, syringe, nitrogen/argon line
2. Procedure:
-
Under an inert atmosphere (nitrogen or argon), add the primary amine (1.1 mmol) to a round-bottom flask.
-
Dissolve the amine in anhydrous DCM (to achieve a ~0.1 M concentration) and add anhydrous pyridine (2.0 mmol).
-
Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over a period of 30-60 minutes. Ensure the internal temperature remains at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine and amine), saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonylated amine.
References
monitoring the progress of sulfonylation reactions by TLC and HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of sulfonylation reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of sulfonylation reactions by TLC and HPLC.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-spot on the TLC plate.[1][2] |
| Inappropriate mobile phase polarity. | Adjust the solvent system. If spots are streaking up the plate, the mobile phase may be too polar. | |
| Acidic or basic nature of compounds. | For acidic compounds, add a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane (1-10%).[1][3] | |
| Insoluble material in the reaction mixture. | Ensure that only the soluble portion of the reaction mixture is spotted on the TLC plate.[3] | |
| Spots Not Visible | Compound is not UV-active. | Use a visualization stain such as potassium permanganate, ninhydrin (for amines), or an iodine chamber.[1][3] |
| Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[1][2] | |
| Volatile compounds. | If the compound is volatile, it may have evaporated from the plate, making TLC a challenging visualization method.[1] | |
| Solvent level in the chamber is too high. | Ensure the solvent level is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[1][2] | |
| Spots Too Close to the Baseline (Low Rf) | Eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[1] |
| Spots Too Close to the Solvent Front (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[1] |
| Uneven Solvent Front | Improperly placed TLC plate. | Ensure the TLC plate is not touching the sides of the developing chamber or the filter paper.[2] |
| Damaged TLC plate. | Inspect the plate for any chips or uneven coating of the stationary phase.[4] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Solution |
| High Backpressure | Clogged column or inlet frit. | Backflush the column or replace the inlet frit. Filtering all solvents and samples before use can prevent this.[5][6] |
| Blocked tubing or system components. | Systematically check and clean or replace any blocked tubing or fittings.[5] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[5][7] |
| Contaminated mobile phase or column. | Use high-purity solvents and prepare fresh mobile phases daily. Flush the column with a strong solvent.[5][7] | |
| Detector lamp instability. | Allow the detector lamp to warm up sufficiently. If the problem persists, the lamp may need to be replaced.[7] | |
| Temperature fluctuations. | Use a column oven and ensure a stable laboratory temperature to maintain consistent mobile phase viscosity and detector performance.[7][8] | |
| Peak Tailing | Column degradation. | The column may be losing its stationary phase or has become contaminated. Replace the column.[5] |
| Inappropriate mobile phase pH. | For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a single ionic form. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample.[5] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the mobile phase.[9] |
| Column overloading. | Reduce the injection volume or sample concentration. | |
| Inconsistent or Drifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient mixer that is functioning correctly.[5][8] |
| Poor column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or gradients.[10] | |
| Leaks in the system. | Check all fittings and connections for leaks, which can cause fluctuations in flow rate.[5] | |
| No Peaks or Very Small Peaks | Detector is off or not set correctly. | Ensure the detector is on and the wavelength is appropriate for your compounds.[6] |
| No sample injected or sample degradation. | Verify that the sample was loaded correctly and has not degraded.[6] | |
| No mobile phase flow. | Check that the pump is on and there is sufficient mobile phase in the reservoir.[6] |
Frequently Asked Questions (FAQs)
TLC FAQs
-
Q1: How do I select an appropriate solvent system for my sulfonylation reaction? A1: The ideal solvent system should provide good separation between your starting materials (e.g., amine or alcohol) and the sulfonated product. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11] A common starting ratio is 7:3 hexanes:ethyl acetate. You can adjust the polarity by varying the ratio of these solvents. The goal is to have the Rf value of your product be around 0.3-0.4 for optimal separation.[12]
-
Q2: How can I visualize spots on a TLC plate if they are not visible under a UV lamp? A2: Many organic compounds are not UV-active. In such cases, chemical stains are necessary for visualization.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols and some amines. They will appear as yellow or brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (often purple) after heating. This is very useful for monitoring the consumption of an amine starting material.[3]
-
Vanillin Stain: A general-purpose stain that can produce a range of colors for different compounds upon heating.[13]
-
-
Q3: What is a "cospot" and why is it useful? A3: A cospot is a single lane on a TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[12] This is particularly useful when the starting material and the product have very similar Rf values. If the two spots separate in the reaction mixture lane, you will see two distinct spots. In the cospot lane, if the starting material is still present, you will see a single, potentially elongated spot. If the starting material is consumed, the cospot will look identical to the reaction mixture lane.
HPLC FAQs
-
Q1: What type of HPLC column is typically used for analyzing sulfonylation reactions? A1: Reversed-phase (RP) columns, such as C18 columns, are the most common choice for analyzing sulfonylation reactions.[14] The separation is based on the hydrophobicity of the analytes. The non-polar stationary phase retains the more non-polar compounds longer.
-
Q2: How can I improve the resolution between my starting material and product peaks? A2: There are several ways to improve peak resolution:
-
Adjust the mobile phase composition: Changing the ratio of organic solvent to water will alter the retention times. Increasing the organic content will generally decrease retention times.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.
-
Adjust the pH of the mobile phase: For ionizable compounds like amines and sulfonic acids, adjusting the pH can significantly impact their retention and peak shape.[5]
-
Use a gradient elution: A gradient elution, where the mobile phase composition changes over time, can be effective for separating compounds with a wide range of polarities.
-
-
Q3: My sulfonated product is highly polar and elutes too quickly. How can I increase its retention time on a reversed-phase column? A3: For highly polar compounds that have little retention on a standard C18 column, you can try the following:
-
Use a highly aqueous mobile phase: Decreasing the amount of organic solvent will increase the retention of polar compounds.
-
Use an ion-pairing reagent: For ionic compounds like sulfonates, adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.[14]
-
Use a different stationary phase: Consider a column designed for polar analytes, such as an AQ-C18 or a polar-embedded phase column.
-
Experimental Protocols
General Protocol for Monitoring a Sulfonylation Reaction by TLC
-
Prepare the TLC Chamber: Pour the chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), a cospot (Co), and the reaction mixture (Rxn).[12]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount on the "SM" mark and the "Co" mark.[12]
-
Carefully take a small aliquot from your reaction mixture. Using a clean capillary tube, spot it on the "Rxn" mark and on top of the starting material spot at the "Co" mark.[12]
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[12]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle any visible spots with a pencil. If necessary, use an appropriate chemical stain to visualize the spots.[3]
General Protocol for Monitoring a Sulfonylation Reaction by HPLC
-
Prepare the Mobile Phase: Prepare the mobile phase by accurately mixing the appropriate solvents (e.g., acetonitrile and water). Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.[7]
-
Equilibrate the HPLC System: Purge the HPLC pumps to remove any air bubbles. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the Sample: Take a small aliquot from the reaction mixture and dilute it with the mobile phase or a compatible solvent to an appropriate concentration. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[5]
-
Inject the Sample: Inject a small volume (typically 5-20 µL) of the prepared sample into the HPLC system.
-
Acquire Data: Run the analysis and record the chromatogram.
-
Analyze the Chromatogram: Identify the peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting standards of the starting material and, if available, the product). Monitor the disappearance of the starting material peak and the appearance and growth of the product peak over time to determine the reaction progress.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. uhplcs.com [uhplcs.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. How To [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Technical Support Center: 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with this compound (CAS 957490-44-7)[1][2]. This reagent is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds, particularly as a precursor for fungicides and other bioactive molecules.[3] This guide addresses common challenges and questions related to its reactivity, with a focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is an electrophilic sulfonyl chloride. The sulfur atom is highly electron-deficient, making it susceptible to attack by nucleophiles. Its primary reactions involve the sulfonylation of nucleophiles such as amines (to form sulfonamides) and alcohols (to form sulfonate esters).[4][5][6][7] The pyrazole ring, substituted with a difluoromethyl group, influences the reactivity of the sulfonyl chloride group.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in sulfonylation reactions by influencing reactant solubility, reaction rate, and in some cases, the reaction pathway.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)): These are commonly used for sulfonylation reactions.[8][9] They are relatively inert and primarily serve to dissolve the reactants. Polar aprotic solvents like THF can sometimes accelerate the reaction compared to less polar solvents like DCM.[9]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF)): DMF can be used to dissolve less soluble starting materials and may accelerate reactions involving charged intermediates.[10] However, it can be more difficult to remove during workup.
-
Protic Solvents (e.g., Alcohols): Protic solvents can react with the sulfonyl chloride in a process called solvolysis, where the solvent itself acts as the nucleophile.[11] This is generally an undesirable side reaction unless the goal is to form a sulfonate ester with the solvent.
-
Solvent-Free Conditions: In some cases, reactions can be performed neat (without solvent), particularly if the reactants are liquids.[4][12] This can lead to faster reaction times and simpler workup but may require careful temperature control for exothermic reactions.[4]
Q3: What are common side reactions and how can they be minimized?
-
Hydrolysis: Sulfonyl chlorides react with water. It is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[13]
-
Di-sulfonylation: With primary amines, it is possible for the sulfonamide product to be further sulfonylated. Using a stoichiometric amount of the sulfonyl chloride and controlling the addition rate can help minimize this.[13]
-
Reaction with Solvent: As mentioned, protic solvents can react with the sulfonyl chloride.[11] Using aprotic solvents is the most effective way to avoid this.
Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot?
Low yields can result from several factors.[13][14]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, but be mindful of potential product degradation at higher temperatures.[13]
-
Moisture Contamination: The presence of water will consume the sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.[13]
-
Inefficient Product Isolation: Product may be lost during the workup and purification steps. Check the aqueous layer for your product if it has some water solubility.[14]
-
Suboptimal Reagent Concentration: The concentration of your reactants can impact the reaction rate and outcome.[13]
Q5: How should this compound be stored?
Due to its sensitivity to moisture, this reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | 1. Increase the reaction temperature in increments of 10°C. Monitor by TLC or LC-MS for product formation and starting material consumption. 2. If using a non-polar aprotic solvent like DCM, consider switching to a more polar aprotic solvent like THF or DMF to improve solubility and reaction rate.[10] 3. Ensure the base used (if any) is appropriate and added correctly. For amine sulfonylation, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[8][9] |
| Decomposition of Reagent | 1. Confirm the quality of the sulfonyl chloride. It can degrade upon prolonged exposure to moisture. Use a fresh bottle if possible.[13] 2. Perform the reaction under strictly anhydrous conditions. Use freshly dried solvents and oven-dried glassware. |
| Reaction Stalled | 1. Check for the formation of any insoluble byproducts that may be coating the reactants and preventing further reaction. 2. Consider adding a catalyst if applicable. Some sulfonylation reactions can be accelerated by catalysts like 4-dimethylaminopyridine (DMAP).[15] |
Problem 2: Multiple Products or Impure Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | 1. As mentioned, ensure anhydrous conditions. The sulfonic acid byproduct can complicate purification.[13] |
| Side Reactions with Nucleophile | 1. If your nucleophile has multiple reactive sites, consider using a protecting group strategy. 2. To avoid di-sulfonylation of primary amines, add the sulfonyl chloride slowly to a solution of the amine and base.[13] |
| Product Degradation | 1. The product may be unstable under the reaction or workup conditions.[13] Test the stability of the purified product under the reaction conditions. 2. If the product is acid or base sensitive, use a neutral workup procedure.[14] |
Experimental Protocols
General Protocol for Sulfonamide Formation from an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (see table below for examples).
-
Add a suitable base (e.g., triethylamine, 1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Hypothetical Solvent Effects on Sulfonamide Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 0 to RT | 12 | 85-95 | Good for a wide range of amines. Easy to remove.[8] |
| Tetrahydrofuran (THF) | 0 to RT | 8 | 90-98 | Can lead to faster reactions than DCM for some substrates.[9] |
| Chloroform | RT to 60 | 6 | 80-90 | Higher temperatures can be used to accelerate slow reactions.[8] |
| Pyridine | 0 to RT | 4 | 75-85 | Can act as both solvent and base. Can be difficult to remove.[9] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the sulfonylation of an amine.
Caption: General workflow for the synthesis of a sulfonamide.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting a failed sulfonylation reaction.
Caption: Troubleshooting decision tree for a failed reaction.
References
- 1. scbt.com [scbt.com]
- 2. 957490-44-7|1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
- 7. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Pyrazole-Based Fungicides Emerge as Potent Alternatives to Commercial Standards in Fungal Disease Management
A new generation of pyrazole-based fungicides is demonstrating comparable and, in some cases, superior efficacy to established commercial fungicides, offering promising new tools for researchers and agricultural professionals in the fight against fungal pathogens. These compounds primarily act by inhibiting the fungal enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain, ultimately leading to the disruption of fungal growth and development.
Recent comparative studies have highlighted the potential of novel pyrazole carboxamide and pyrazole-thiazole carboxamide derivatives. These compounds have shown potent activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. The performance of these next-generation fungicides is often benchmarked against commercial standards such as boscalid, thifluzamide, and various triazole and strobilurin fungicides.
Performance Data: A Comparative Analysis
The following table summarizes the in vitro efficacy, represented by the half-maximal effective concentration (EC50), of several novel pyrazole-based fungicides compared to commercial standards against various fungal pathogens. Lower EC50 values indicate higher antifungal activity.
| Fungicide/Compound | Target Pathogen | EC50 (mg/L) | Commercial Standard | EC50 (mg/L) of Standard | Reference |
| Novel Pyrazole-Carboxamide Derivatives | |||||
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | Not specified, but stated as equivalent | [1] |
| Compound E1 | Rhizoctonia solani | 0.33 (in µM) | Boscalid | 0.79 (in µM) | [2] |
| Novel Pyrazole-Thiazole Carboxamides | |||||
| Compound 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 | [3][4] |
| Compound 9cd | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 | [3][4] |
| Novel Pyrazole Analogues | |||||
| Compound 1v | Fusarium graminearum | 0.0530 (in µM) | Pyraclostrobin | Comparable | [5] |
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for the majority of pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[3][6][7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and prevents the production of ATP, the cell's main energy currency, leading to fungal cell death.
dot
Caption: Mechanism of action of pyrazole fungicides targeting Succinate Dehydrogenase (SDH).
Experimental Protocols
The evaluation of novel fungicides involves a series of standardized in vitro and in vivo assays to determine their efficacy and mode of action.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is used to determine the direct inhibitory effect of a compound on fungal growth.
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test fungicide, dissolved in a suitable solvent (e.g., DMSO), is added to achieve a series of final concentrations.[8] The final solvent concentration should be kept constant across all treatments, including a solvent-only control.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the fungicide-amended PDA plate.[9]
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25-28°C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages at different concentrations.
Caption: Logical flow of a comparative study on pyrazole fungicides.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 9. scialert.net [scialert.net]
A Comparative Guide to the Structure-Activity Relationship of Difluoromethyl Pyrazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of difluoromethyl pyrazole fungicides, a prominent class of agricultural and pharmaceutical antifungal agents. By examining their structure-activity relationships (SAR), this document aims to provide valuable insights for the development of novel, more effective fungicides. The information presented is supported by experimental data from peer-reviewed studies.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Difluoromethyl pyrazole fungicides primarily act as succinate dehydrogenase inhibitors (SDHIs).[1][2] They target Complex II of the mitochondrial respiratory chain, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][3][4] By binding to the ubiquinone binding site (Qp site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[5][6] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.[4]
The following diagram illustrates the mechanism of action of difluoromethyl pyrazole fungicides.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of Fungicides Derived from 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: A Comparative Guide
This guide provides a comprehensive evaluation of the fungicidal efficacy of compounds derived from 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, comparing their performance with established alternatives. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection. This document synthesizes available experimental data to offer an objective comparison, including detailed methodologies and visual representations of action mechanisms and experimental workflows.
Introduction to Pyrazole-Based Fungicides
Fungicides derived from a pyrazole core structure have become integral to modern agriculture for their potent and broad-spectrum activity against pathogenic fungi. A significant class of these fungicides are the carboxamide derivatives, which act as succinate dehydrogenase inhibitors (SDHI), disrupting the fungal mitochondrial respiratory chain.[1] Commercially successful examples include Bixafen, Fluxapyroxad, and Isopyrazam.[1]
More recently, research has explored derivatives of this compound, leading to the development of pyrazole sulfonamide and sulfonate compounds. These newer derivatives exhibit promising antifungal activity, and their mechanism of action may differ from the established SDHI fungicides, potentially offering an alternative to combat fungicide resistance.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of novel pyrazole sulfonamide/sulfonate fungicides against a range of plant pathogenic fungi, compared with commercial fungicides. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth.
Table 1: In Vitro Efficacy (EC50 in mg/L) of Pyrazole Sulfonamide Derivatives Against Various Fungal Pathogens
| Compound | Valsa mali | Sclerotinia sclerotiorum | Rhizoctonia solani | Botrytis cinerea | Trichoderma viride | Reference |
| Pyrazole Sulfonamide C22 | 0.45 | 0.49 | 3.06 | 0.57 | 1.43 | [2] |
| Tebuconazole (Triazole) | - | - | - | - | - | [2] |
| Protective effect on apple Valsa canker at 50 mg/L was similar to Tebuconazole (89.5%) |
Table 2: In Vitro Efficacy (EC50 in mg/L) of Pyrazole Sulfonate Derivatives Against Rhizoctonia solani
| Compound | Rhizoctonia solani | Reference |
| Pyrazole Sulfonate T24 | 0.45 | [3] |
| Bixafen (Pyrazole Carboxamide - SDHI) | 0.25 | [3] |
| Hymexazol (Isoxazole) | 10.49 | [3] |
Mode of Action
Pyrazole Carboxamide Fungicides (SDHI)
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), which is complex II in the mitochondrial respiratory chain. By blocking SDH, these fungicides disrupt the production of ATP, the cell's main energy currency, leading to the cessation of fungal growth and development.[1]
Pyrazole Sulfonamide and Sulfonate Fungicides
Preliminary studies suggest that the mode of action for some novel pyrazole sulfonamide fungicides may not be SDH inhibition. Instead, evidence points towards the disruption of the fungal cell membrane's integrity. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death. This different mode of action is significant as it could be effective against fungal strains that have developed resistance to SDHI fungicides.[2][4][5]
Comparison with Alternative Fungicides
A crucial aspect of evaluating new fungicides is comparing their performance to existing alternatives. The following table provides a high-level comparison of pyrazole-derived fungicides with other major classes of fungicides.
Table 3: Comparison of Fungicide Classes
| Feature | Pyrazole Carboxamides (SDHI) | Pyrazole Sulfonamides/Sulfonates | Triazoles (DMI) | Strobilurins (QoI) |
| Mode of Action | Succinate Dehydrogenase Inhibition (Complex II) | Cell Membrane Disruption (Proposed) | Demethylation Inhibition in sterol biosynthesis | Quinone outside Inhibition (Complex III) |
| FRAC Group | 7 | Not yet classified | 3 | 11 |
| Spectrum of Activity | Broad spectrum | Broad spectrum indicated in early studies[2][3] | Broad spectrum | Broad spectrum |
| Resistance Risk | Medium to High | Unknown, potentially low if novel MoA | Medium to High | High |
| Examples | Bixafen, Fluxapyroxad, Boscalid | Experimental Compounds (e.g., C22, T24)[2][3] | Tebuconazole, Propiconazole | Azoxystrobin, Pyraclostrobin |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of fungicides. Specific details may vary between studies.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct effect of a fungicide on the growth of a fungus in a controlled laboratory setting.
-
Preparation of Fungal Cultures: The target pathogenic fungus is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is produced.[6]
-
Preparation of Fungicide Solutions: The test fungicide is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Assay Setup: A specific volume of each fungicide dilution is mixed with molten PDA and poured into Petri dishes. A control group with only the solvent is also prepared.
-
Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.[7]
-
Incubation: The plates are incubated at a temperature and duration optimal for the specific fungus.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.[6]
-
-
EC50 Determination: The EC50 value is calculated by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.
In Vivo Fungicide Efficacy Testing (Protective Action)
This assay evaluates the ability of a fungicide to protect a host plant from infection.
-
Plant Cultivation: Healthy, susceptible host plants are grown under controlled greenhouse conditions to a specific growth stage.
-
Fungicide Application: The test fungicide is formulated as a spray and applied to the plants at various concentrations. Control plants are sprayed with a blank formulation (without the fungicide).
-
Inoculation: After the spray has dried, the plants are inoculated with a suspension of fungal spores or mycelial fragments.
-
Incubation: The inoculated plants are placed in a high-humidity environment for a period sufficient to allow infection and disease development in the control plants.
-
Disease Assessment: The severity of the disease on each plant is assessed using a rating scale based on the percentage of tissue affected (e.g., leaf area with lesions).
-
Efficacy Calculation: The protective efficacy of the fungicide is calculated using the formula:
-
Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100
-
Conclusion
Fungicides derived from this compound, particularly the sulfonamide and sulfonate derivatives, represent a promising new area of research in the quest for novel crop protection agents. The available data, though limited, suggests that these compounds possess significant in vitro antifungal activity against a range of important plant pathogens.[2][3] Notably, their potential mode of action, which appears to involve the disruption of the cell membrane, could offer a valuable tool for managing fungal populations that have developed resistance to existing fungicide classes, such as the SDHIs.
Further research is warranted to fully elucidate the mechanism of action, expand the spectrum of activity testing, and evaluate the in vivo efficacy and crop safety of these novel pyrazole sulfonamide and sulfonate fungicides. Continued investigation in this area holds the potential to deliver new and effective solutions for sustainable disease management in agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antifungal Spectrum of Pyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the antifungal performance of various pyrazole carboxamide derivatives, a prominent class of fungicides. The information herein is supported by experimental data to provide a comprehensive understanding of their efficacy against a range of fungal pathogens. Pyrazole carboxamides are distinguished by their specific mode of action, targeting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, within the mitochondrial respiratory chain of fungi. This guide will delve into their mechanism of action, present comparative quantitative efficacy data, and provide a detailed experimental protocol for assessing their antifungal activity.
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.[1] SDH is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital target for fungicidal action. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides obstruct the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately causing cessation of fungal growth and cell death.[1]
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Comparative Antifungal Spectrum
The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of several key pyrazole carboxamide derivatives against a selection of economically important plant pathogenic fungi. A lower EC50 value indicates higher antifungal potency. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Fungal Pathogen | Bixafen | Fluxapyroxad | Penthiopyrad | Isopyrazam | Sedaxane |
| Alternaria solani | - | - | 0.38[2] | - | - |
| Botrytis cinerea | - | <0.01 - 4.19 | <0.01 - 59.65 | - | - |
| Mycosphaerella fijiensis | - | >20 (Resistant) | - | - | - |
| Mycosphaerella graminicola | - | - | - | 0.001 - 1.0 | - |
| Pyrenophora teres | - | - | - | <3.0 | - |
| Rhizoctonia solani | - | - | - | 0.0018 - 0.0336 | Active |
| Rhynchosporium secalis | - | - | - | 0.03 - 0.05 | - |
| Sclerotinia sclerotiorum | 0.0417 - 0.4732 | - | - | - | - |
| Ustilago nuda | - | - | - | - | Active |
| Tilletia caries | - | - | - | - | Active |
| Monographella nivalis | - | - | - | - | Active |
| Pyrenophora graminea | - | - | - | - | Active |
Note: "-" indicates that no data was found in the searched literature for a direct comparison against the specified pathogen. The activity of Sedaxane is noted as "Active" as specific EC50 values were not provided in the available literature, but the compound is reported to be effective against these pathogens.[3][4]
Experimental Protocols
Mycelial Growth Inhibition Assay
This method is widely used to determine the in vitro efficacy of fungicides. The following is a generalized protocol based on standard practices.
1. Preparation of Fungal Cultures:
-
The fungal pathogens of interest are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (typically 20-25°C) until sufficient mycelial growth is achieved.
2. Preparation of Fungicide Stock Solutions:
-
Accurately weigh the pyrazole carboxamide derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution.
-
Perform serial dilutions of the stock solution with sterile distilled water or the solvent to obtain a range of desired test concentrations.
3. Preparation of Fungicide-Amended Media:
-
Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final desired concentrations. Ensure thorough mixing.
-
Pour the fungicide-amended agar into sterile Petri dishes and allow them to solidify. A control set of plates containing only the solvent at the highest concentration used in the test plates should also be prepared.
4. Inoculation:
-
Using a sterile cork borer, cut mycelial plugs (typically 5-6 mm in diameter) from the actively growing margin of the fungal culture plates.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.
5. Incubation:
-
Incubate the inoculated plates at the optimal growth temperature for the specific fungus in the dark.
-
Incubation time will vary depending on the growth rate of the fungus, typically until the mycelial growth in the control plates has reached a significant portion of the plate diameter.
6. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plates, and DT is the average diameter of the fungal colony in the treated plates.
-
-
The EC50 (Effective Concentration 50%) value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth, is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Caption: Experimental workflow for the mycelial growth inhibition assay.
References
biological activity of sulfonamides derived from pyrazole-4-sulfonyl chloride
A Comparative Guide to the Biological Activity of Pyrazole-4-Sulfonamide Derivatives
The fusion of pyrazole and sulfonamide moieties has produced a versatile class of compounds with a broad spectrum of pharmacological activities, making them a significant area of interest for researchers in drug discovery. This guide provides a comparative analysis of the biological activities of sulfonamides derived from pyrazole-4-sulfonyl chloride, with a focus on their anticancer and antimicrobial properties. The information is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of experimental workflows.
Anticancer Activity
Derivatives of pyrazole-4-sulfonamide have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and pyruvate kinase M2 (PKM2).[1][2]
Comparative Anticancer Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrazole-4-sulfonamide derivatives against several cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| MR-S1-6 Series | U937 (Leukemia) | Not specified, but showed antiproliferative activity | Mitomycin C | Not specified |
| Compound 9b | A549 (Lung) | Potent and selective | - | - |
| Compound 6 | HCT-116 (Colorectal) | 3.53 | Doxorubicin | Not specified |
| HepG-2 (Liver) | 3.33 | |||
| MCF-7 (Breast) | 4.31 | |||
| Compound 15 | HCT-116 (Colorectal) | 3.3 | Doxorubicin | Not specified |
| HepG-2 (Liver) | Not specified | |||
| MCF-7 (Breast) | 4.3 | |||
| Compound 3a | HCT-116 (Colorectal) | 5.58 | Doxorubicin | Not specified |
| HepG-2 (Liver) | Not specified | |||
| MCF-7 (Breast) | Not specified | |||
| Compound 75 | SMMC7721 (Liver) | 0.76 - 2.01 | 5-FU | Not specified |
| SGC7901 (Gastric) | ADM | |||
| HCT116 (Colorectal) | ||||
| Compound 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |
Note: This table presents a selection of data from various studies to illustrate the range of activities. For detailed structures and full datasets, please refer to the cited literature.[2][3][4][5]
Antimicrobial Activity
Pyrazole-based sulfonamides have also been investigated for their efficacy against various bacterial and fungal strains. Their mechanism of action is often linked to the inhibition of essential metabolic pathways in microorganisms.[6][7]
Comparative Antimicrobial Potency (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of several pyrazole sulfonamide derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4b | Bacillus subtilis | Potent | Aspergillus niger | Potent | Ofloxacin / Fluconazole | Not specified |
| Compound 4d | Staphylococcus aureus | Potent | Aspergillus flavus | Potent | Ofloxacin / Fluconazole | Not specified |
| Compound 4e | Escherichia coli | Potent | Ofloxacin | Not specified | ||
| Compound 9 | Bacillus subtilis | 1 | Chloramphenicol | Not specified | ||
| Compound 10 | Bacillus subtilis | 1 | Chloramphenicol | Not specified | ||
| Compound 11 | Bacillus subtilis | 1 | Chloramphenicol | Not specified | ||
| Compound 17 | Bacillus subtilis | 1 | Chloramphenicol | Not specified |
Note: "Potent" indicates significant activity was reported without specific MIC values in the abstract. For detailed quantitative data, please consult the original research articles.[6][8]
Experimental Protocols
In Vitro Antiproliferative Activity Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)
This method is used to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[3]
-
Cell Seeding: Cancer cells (e.g., U937) are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-4-sulfonamide derivatives and a positive control (e.g., Mitomycin C) for 72 hours.[3]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: The luminescence is recorded using a plate reader. The intensity of the luminescent signal is proportional to the amount of ATP present, and thus to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration using software such as GraphPad Prism.[3]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[6]
-
Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri plates.
-
Inoculation: The surface of the agar plates is uniformly streaked with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Aspergillus niger).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer.
-
Compound Application: A fixed volume (e.g., 40 µL) of the test compound, dissolved in a suitable solvent like DMSO at a specific concentration (e.g., 20 mg/mL), is added to each well. Standard antibiotics (e.g., Ofloxacin for bacteria, Fluconazole for fungi) are used as positive controls.[6]
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualized Workflows and Pathways
General Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow for the synthesis of pyrazole-4-sulfonamide derivatives and their subsequent biological evaluation.
Potential Mechanism of Action: Enzyme Inhibition
Many pyrazole-sulfonamide derivatives exert their biological effects by inhibiting specific enzymes. The diagram below illustrates a simplified model of this mechanism.
References
- 1. dovepress.com [dovepress.com]
- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]
in vitro and in vivo testing of novel pyrazole-based fungicides
A Comparative Guide to Novel Pyrazole-Based Fungicides: In Vitro and In Vivo Performance
The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel fungicides. Pyrazole-based compounds have emerged as a particularly promising class of antifungals, with many demonstrating high efficacy against a broad spectrum of plant diseases. This guide provides a comparative overview of the in vitro and in vivo performance of recently developed pyrazole-based fungicides, juxtaposed with established commercial alternatives. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of new agrochemicals.
Introduction to Pyrazole Fungicides
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in agrochemical research due to their diverse biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Many commercial fungicides are based on a pyrazole core, and a significant portion of these act as succinate dehydrogenase inhibitors (SDHIs).[3][4] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and subsequent cell death.[4][5] The research highlighted in this guide focuses on novel pyrazole carboxamide and carboxylate derivatives, which are designed to offer improved efficacy, a broader spectrum of activity, and potentially a lower risk of resistance development.
In Vitro Antifungal Activity
The initial screening of novel fungicides typically involves in vitro assays to determine their intrinsic activity against a panel of pathogenic fungi. The mycelium growth inhibition method is a standard protocol used for this purpose.[6][7] This assay quantifies the concentration of a compound required to inhibit 50% of the fungal mycelial growth (EC50). Lower EC50 values are indicative of higher antifungal potency.
The following tables summarize the in vitro antifungal activity of several novel pyrazole-based compounds against various plant pathogenic fungi, with comparisons to commercial fungicides.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Novel Pyrazole Carboxamides and Carboxylates Against Various Phytopathogenic Fungi
| Compound/Fungicide | Rhizoctonia solani | Valsa mali | Botrytis cinerea | Phytophthora capsici | Fusarium graminearum | Reference |
| Novel Pyrazoles | ||||||
| Isoxazolol pyrazole carboxylate 7ai | 0.37 | - | - | - | - | [6] |
| Pyrazole carboxamide thiazole 6i | - | 1.77 | - | - | - | [3] |
| Pyrazole carboxamide thiazole 23i | 3.79 | - | - | - | - | [3] |
| Pyrazole derivative 26 | 2.182 | 1.787 | 2.432 | - | 6.043 | [1] |
| Pyrazole analogue 1v | - | - | - | - | 0.0530 µM | [7] |
| Flavonol pyrazolamide J13 | - | - | - | 6.29 | - | [8] |
| Pyrazole carboxylate 24 | - | - | 0.40 | - | - | [9] |
| Commercial Fungicides | ||||||
| Carbendazol | 1.00 | - | - | - | - | [6] |
| Boscalid | - | 9.19 | - | - | - | [3] |
| Pyraclostrobin | - | - | - | - | Comparable to 1v | [7] |
| Azoxystrobin | - | - | - | 96.5 | - | [8] |
| Fluopyram | - | - | - | 127.95 | - | [8] |
Note: '-' indicates data not available in the cited sources. Some values for novel compounds were reported in mg/L and have been presented as such in the source material; direct conversion to µg/mL is 1:1. Some values were reported in µM and are noted.
In Vivo Antifungal Activity
Following promising in vitro results, candidate fungicides are evaluated in in vivo settings to assess their efficacy in a whole-plant system. These studies typically involve applying the compound to plants before (protective) or after (curative) inoculation with a fungal pathogen and then measuring the level of disease control.
Table 2: In Vivo Protective and Curative Efficacy of Novel Pyrazole-Based Fungicides
| Compound | Pathogen | Host Plant | Application Rate | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| Pyrazole carboxamide thiazole 6i | Valsa mali | Not Specified | 40 mg/L | Satisfactory | - | [3] |
| Pyrazole amide Y47 | Gibberella zeae | Maize | 100 mg/L | 50.7 | 44.2 | [5] |
| Flavonol pyrazolamide J13 | Phytophthora capsici | Chili Leaves | 200 µg/mL | 87.2 | 89.4 | [8] |
| Pyrazole carboxylate 3 | Botrytis cinerea | Cherry Tomatoes | 25 mg/L | Prominent | - | [9] |
| Pyrazole carboxylate 24 | Valsa mali | Apple Branches | 25 mg/L | Prominent | - | [9] |
Note: '-' indicates data not available in the cited sources. "Satisfactory" and "Prominent" are qualitative descriptors from the source material.
Experimental Protocols
In Vitro Antifungal Assay (Mycelium Growth Inhibition)
The in vitro antifungal activity of the compounds is commonly determined using the mycelium growth rate method.[6][7]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and added to the molten PDA at various concentrations.[6] A solvent control is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a period of time, or until the mycelium in the control plate reaches the edge of the plate.
-
Measurement and Calculation: The diameter of the mycelial growth is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter of the mycelial growth in the treated plate. The EC50 value is then determined by probit analysis.
In Vivo Antifungal Assay (Protective and Curative)
The following is a generalized protocol for assessing the protective and curative efficacy of a fungicide on a host plant.
-
Plant Cultivation: Healthy host plants are grown in a greenhouse to a suitable stage for inoculation.
-
Fungicide Application:
-
Protective Assay: The test compound is sprayed onto the plant surfaces until runoff. The plants are allowed to dry, and then they are inoculated with the fungal pathogen (typically a spore suspension) after a set period (e.g., 24 hours).
-
Curative Assay: The plants are first inoculated with the fungal pathogen. After a set incubation period (e.g., 24 hours), the test compound is sprayed onto the plant surfaces.
-
-
Incubation: The treated and inoculated plants are maintained in a growth chamber with controlled temperature, humidity, and light conditions that are conducive to disease development.
-
Disease Assessment: After a specific incubation period (e.g., 3-7 days), the disease severity is assessed. This can be done by measuring the lesion size, the percentage of leaf area infected, or by using a disease severity scale.
-
Efficacy Calculation: The control efficacy is calculated using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in fungicide testing and their mode of action, the following diagrams are provided.
Caption: A generalized workflow for the discovery and evaluation of novel fungicides.
Caption: The mechanism of action of pyrazole-based SDHI fungicides.
Conclusion
The development of novel pyrazole-based fungicides continues to be a vibrant area of research, yielding compounds with potent and broad-spectrum antifungal activity. The data presented in this guide highlight several promising candidates that demonstrate superior or comparable efficacy to existing commercial products in both in vitro and in vivo tests. The detailed experimental protocols and visual diagrams of the evaluation workflow and mechanism of action provide a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, mode of action, and resistance profiles of these novel pyrazole fungicides is crucial for their successful development and deployment in sustainable agriculture.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Dance: A Comparative Guide to Pyrazole Carboxamide Docking with SDH Enzyme
For researchers, scientists, and professionals in drug development, understanding the intricate interactions between potential inhibitors and their target enzymes is paramount. This guide provides a comprehensive comparison of molecular docking studies involving pyrazole carboxamide derivatives and the succinate dehydrogenase (SDH) enzyme, a critical target in fungicide development. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of this important class of inhibitors.
Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of fungicides used in agriculture to combat a wide range of plant pathogenic fungi.[1][2] Their mode of action involves the inhibition of the SDH enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, leading to the disruption of fungal respiration and energy production.[2][3] Pyrazole carboxamides have emerged as a particularly potent and versatile scaffold for the design of novel SDHIs.[4][5][6] Molecular docking studies have become an indispensable tool in the rational design and optimization of these compounds, providing valuable insights into their binding modes and structure-activity relationships at the molecular level.[7][8][9]
Quantitative Comparison of Pyrazole Carboxamide SDH Inhibitors
The following table summarizes the in vitro and in vivo inhibitory activities of various pyrazole carboxamide derivatives against different fungal pathogens and their SDH enzymes, as reported in recent literature. This data allows for a direct comparison of the efficacy of these compounds, often benchmarked against commercially available fungicides.
| Compound ID | Target Organism/Enzyme | IC50 (µM) | EC50 (µg/mL) | Reference Compound | Reference EC50/IC50 | Source |
| SCU3038 | Rhizoctonia solani | - | 0.016 | Fluxapyroxad | 0.033 µg/mL | [4] |
| C-10 | Gaeumannomyces graminis | - | 1.71 | Fluxapyroxad | 1.93 µg/mL | [1] |
| C-10 | Valsa mali | - | 4.92 | Fluxapyroxad | 12.45 µg/mL | [1] |
| E1 | Rhizoctonia solani SDH | 3.3 | - | Boscalid | 7.9 µM | [10] |
| E1 | Rhizoctonia solani | - | 1.1 | Boscalid | 2.2 µg/mL | [10] |
| 7s | Porcine SDH | 0.014 | - | Fluxapyroxad | 2.87 µM (205-fold less active) | [8][9] |
| 7u | Wheat powdery mildew | - | 0.633 | Fluxapyroxad, Benzovindiflupyr | Higher activity than references | [8][9] |
| 8e | Rhizoctonia solani SDH | 1.30 | - | Boscalid | 1.53 µM | [11] |
| 8e | Rhizoctonia solani | - | 0.012 | Boscalid | 0.464 µg/mL | [11] |
| 6i | Valsa mali | - | 1.77 | Boscalid | 9.19 mg/L | [5] |
| 19i | Valsa mali | - | 1.97 | Boscalid | 9.19 mg/L | [5] |
| 5e | Rhizoctonia solani SDH | 2.04 | - | Boscalid | 7.92 µM | [12] |
| 5e | Rhizoctonia solani | - | 0.039 | Boscalid | 0.799 µg/mL | [12] |
| SYP-32497 | Rhizoctonia solani SDH | - | 0.300 | Fluxapyroxad | 1.266 µg/mL | [2] |
| A12 | Rhizoctonia solani SDH | 3.58 | - | Fluxapyroxad | 4.24 µM | [13] |
| A16 | Rhizoctonia solani SDH | 2.22 | - | Fluxapyroxad | 4.24 µM | [13] |
| 5l | Botrytis cinerea SDH | - | 0.506 | Fluxapyroxad | 1.031 µg/mL | [14][15] |
| 5l | Botrytis cinerea | - | 0.392 | Fluxapyroxad | 0.791 µg/mL | [14][15] |
Experimental Protocols for Molecular Docking
The following methodology outlines a typical workflow for performing molecular docking studies of pyrazole carboxamide inhibitors with the SDH enzyme, based on protocols described in the cited literature.
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target SDH enzyme is obtained from the Protein Data Bank (PDB). A commonly used PDB entry for fungal SDH is 2FBW.[6]
-
Structure Refinement: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues. This is typically performed using software packages like AutoDock Tools or Discovery Studio.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrazole carboxamide derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable, low-energy conformation. This is often done using force fields like MMFF94.
3. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, GOLD, or Discovery Studio.
-
Grid Box Definition: A grid box is defined around the active site of the SDH enzyme to specify the search space for the docking algorithm. The dimensions of the grid box are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore different conformations and orientations of the ligand within the active site.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which estimates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Docking Results:
-
Binding Mode Visualization: The predicted binding poses of the ligands are visualized in complex with the SDH enzyme to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Structure-Activity Relationship (SAR) Analysis: The docking results are correlated with the experimental biological activities (IC50 or EC50 values) to understand the structural features of the ligands that contribute to their inhibitory potency.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the typical workflow of a molecular docking study and the key interactions between a pyrazole carboxamide inhibitor and the SDH active site.
Caption: Workflow of a typical molecular docking study.
Caption: Key interactions with SDH active site residues.
The molecular docking studies consistently reveal that pyrazole carboxamide inhibitors bind to the ubiquinone binding (Qp) site of the SDH enzyme.[5] The pyrazole ring often engages in π-π stacking interactions with aromatic residues like tryptophan (TRP), while the carboxamide linker forms crucial hydrogen bonds with residues such as serine (SER) and tyrosine (TYR).[5] Additionally, interactions with arginine (ARG) residues through σ-π interactions have also been observed.[5] These interactions anchor the inhibitor within the active site, preventing the natural substrate, ubiquinone, from binding and thereby inhibiting the enzyme's function. The insights gained from these computational studies are invaluable for the design of next-generation SDHIs with improved potency and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Aryl vs. Heteroaryl Sulfonyl Chlorides for Researchers and Drug Development Professionals
An In-depth Analysis of the Electrophilicity and Reaction Kinetics of Aryl and Heteroaryl Sulfonyl Chlorides, Supported by Experimental Data and Detailed Methodologies.
The reactivity of sulfonyl chlorides is a cornerstone of sulfonamide and sulfonate ester synthesis, pivotal in the development of new therapeutics and functional materials. While aryl sulfonyl chlorides have been extensively studied, their heteroaryl counterparts are increasingly utilized to introduce diverse functionalities and modulate physicochemical properties. This guide provides a comprehensive comparison of the reactivity of these two important classes of reagents, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying factors governing their chemical behavior.
Factors Influencing Reactivity: A Tale of Two Rings
The reactivity of both aryl and heteroaryl sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by a combination of electronic and steric effects imparted by the aromatic or heteroaromatic ring.
Electronic Effects: The electron-withdrawing or -donating nature of the (hetero)aromatic ring system and its substituents plays a dominant role.
-
Aryl Sulfonyl Chlorides: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring increase the electrophilicity of the sulfonyl sulfur, leading to enhanced reactivity. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease reactivity. This relationship is well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive rho (ρ) value for a reaction indicates that it is accelerated by electron-withdrawing groups. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a ρ-value of +2.02 has been reported, signifying a substantial sensitivity to electronic effects[1].
-
Heteroaryl Sulfonyl Chlorides: The intrinsic electronic nature of the heteroaromatic ring is a key determinant of reactivity. Electron-deficient heterocycles, such as pyridine, are expected to render the attached sulfonyl chloride more reactive than a simple benzenesulfonyl chloride. Conversely, electron-rich heterocycles, like furan and thiophene, may lead to decreased reactivity compared to their benzene analogue. The position of the sulfonyl chloride group on the heteroaromatic ring also significantly impacts reactivity due to varying degrees of electronic influence from the heteroatom(s).
Steric Effects: The presence of bulky substituents near the sulfonyl chloride group can hinder the approach of a nucleophile, thereby decreasing the reaction rate. This is particularly pronounced for ortho-substituents in aryl sulfonyl chlorides. However, counterintuitively, some studies have shown that certain ortho-alkyl groups can accelerate substitution at the sulfonyl sulfur due to ground-state strain[1].
Quantitative Reactivity Comparison: Solvolysis Kinetics
To provide a quantitative comparison, the solvolysis rates of benzenesulfonyl chloride (a representative aryl sulfonyl chloride) and 2-thiophenesulfonyl chloride (a heteroaryl sulfonyl chloride) in various solvents are presented below. Solvolysis, the reaction of a substrate with the solvent, is a well-established method for probing the reactivity of electrophiles. The first-order rate constants (k) are a direct measure of reactivity under specific conditions.
| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |
| Benzenesulfonyl Chloride | 50% Acetone/50% Water (v/v) | 25.0 | 2.43 x 10⁻⁴ (converted from 0.0146 min⁻¹) | [2] |
| Benzenesulfonyl Chloride | 47.5% Ethanol/52.5% Water (v/v) | 25.0 | 5.22 x 10⁻⁴ (converted from 0.0313 min⁻¹) | [2] |
| 2-Thiophenesulfonyl Chloride | 100% H₂O | 25.0 | Specific rate data available but requires further processing for direct comparison | [3] |
| p-Nitrobenzenesulfonyl Chloride | 50% Acetone/50% Water (v/v) | 25.0 | 7.33 x 10⁻⁴ (converted from 0.044 min⁻¹) | [2] |
Note: Direct comparison is ideally made under identical solvent and temperature conditions. The data for 2-thiophenesulfonyl chloride from the cited source requires further analysis of the extended Grunwald-Winstein equation parameters to extract a directly comparable rate constant.
The data for substituted benzenesulfonyl chlorides illustrates the impact of electronic effects, with the electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride leading to a faster solvolysis rate compared to the unsubstituted benzenesulfonyl chloride.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of key sulfonyl chlorides and for the determination of their solvolysis rates.
Synthesis of Heteroaryl Sulfonyl Chlorides
1. Synthesis of 2-Thiophenesulfonyl Chloride
This procedure utilizes a complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) for the direct chlorosulfonation of thiophene.
-
Materials: N,N-dimethylformamide (DMF), sulfuryl chloride (SO₂Cl₂), thiophene, chloroform (CHCl₃), 5% sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
A 1:1 complex of DMF and SO₂Cl₂ is prepared by slowly adding SO₂Cl₂ (0.1 mol) to DMF (0.1 mol) at a low temperature (e.g., 0-5 °C).
-
Thiophene (0.1 mol) is added to the pre-formed complex.
-
The reaction mixture is heated at 95-98 °C for 1 hour with occasional shaking.
-
After cooling, the mixture is poured into ice-water and extracted with chloroform.
-
The chloroform extract is washed successively with water, 5% NaHCO₃ solution, and water.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous MgSO₄).
-
The solvent is removed under reduced pressure, and the resulting liquid is purified by vacuum distillation to yield 2-thiophenesulfonyl chloride.
-
2. Synthesis of Pyridine-3-sulfonyl Chloride
This method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.
-
Materials: 3-aminopyridine, hydrochloric acid, sodium nitrite, sodium fluoroborate, thionyl chloride, cuprous chloride, dichloromethane.
-
Procedure:
-
3-aminopyridine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise, followed by an aqueous solution of sodium fluoroborate, maintaining the temperature at 0-5 °C to form the diazonium fluoroborate salt.
-
The precipitated diazonium salt is isolated by filtration.
-
In a separate flask, thionyl chloride is added to water at 0-5 °C, followed by the addition of a catalytic amount of cuprous chloride.
-
The isolated diazonium fluoroborate is added in portions to the thionyl chloride solution at 0-5 °C.
-
The reaction is stirred overnight at this temperature.
-
The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
After drying over anhydrous sodium sulfate and removal of the solvent, pyridine-3-sulfonyl chloride is obtained.
-
3. Synthesis of Furan-2-sulfonyl Chloride
This procedure involves the sulfonation of a furan derivative followed by chlorination.
-
Materials: Ethyl 3-furoate, chlorosulfonic acid, pyridine, phosphorus pentachloride, methylene chloride.
-
Procedure:
-
Ethyl 3-furoate is dissolved in methylene chloride and cooled to -10 °C under a nitrogen atmosphere.
-
A solution of chlorosulfonic acid in methylene chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours) to form the sulfonic acid.
-
The reaction mixture is then cooled again, and pyridine is added, followed by phosphorus pentachloride.
-
After stirring overnight at room temperature, the reaction is worked up to isolate the furan-2-sulfonyl chloride.
-
Kinetic Measurement of Solvolysis by Conductivity
This protocol describes a common method for determining the rate of solvolysis by monitoring the change in conductivity of the solution as the reaction produces acidic byproducts.
-
Apparatus: A conductivity meter with a suitable probe, a constant temperature bath, a magnetic stirrer, and a stopwatch.
-
Procedure:
-
A known volume of the desired solvent (e.g., a specific acetone-water or ethanol-water mixture) is placed in the reaction vessel and allowed to equilibrate to the desired temperature in the constant temperature bath.
-
A concentrated stock solution of the sulfonyl chloride in a non-reactive, volatile solvent (e.g., dry acetone) is prepared.
-
The reaction is initiated by injecting a small, precise volume of the sulfonyl chloride stock solution into the stirred solvent.
-
The conductivity of the solution is recorded at regular time intervals until no significant change is observed (indicating the completion of the reaction).
-
The first-order rate constant (k) is determined from the slope of a plot of ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity.
-
Visualizing the Reaction Pathway and Influencing Factors
To better understand the relationships discussed, the following diagrams created using the DOT language illustrate the general workflow for comparing sulfonyl chloride reactivity and the key factors influencing it.
Figure 1. A generalized experimental workflow for the comparative reactivity analysis of aryl and heteroaryl sulfonyl chlorides.
Figure 2. Key factors influencing the reactivity of aryl and heteroaryl sulfonyl chlorides in nucleophilic substitution reactions.
Conclusion
The reactivity of sulfonyl chlorides is a nuanced interplay of electronic and steric factors inherent to the attached aromatic or heteroaromatic system. While aryl sulfonyl chlorides provide a well-understood baseline, the introduction of heteroatoms in heteroaryl sulfonyl chlorides offers a powerful tool for tuning reactivity. Electron-deficient heterocycles generally enhance reactivity, while electron-rich systems tend to decrease it, although the position of substitution is also critical. For researchers and drug development professionals, a thorough understanding of these principles, supported by quantitative kinetic data, is essential for the rational design and efficient synthesis of novel sulfonamide and sulfonate ester-containing molecules with desired biological activities and physicochemical properties. The provided experimental protocols serve as a practical guide for further investigation and application in this important area of chemical science.
References
assessing the metabolic stability of fungicides containing the difluoromethyl pyrazole moiety
A guide for researchers on the in vitro hepatic clearance of key succinate dehydrogenase inhibitors, providing essential data for early-stage agrochemical and pharmaceutical development.
Fungicides containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core are a cornerstone of modern crop protection. As potent succinate dehydrogenase inhibitors (SDHIs), they effectively disrupt the mitochondrial respiration of pathogenic fungi.[1] The metabolic stability of these compounds is a critical parameter, influencing their efficacy, persistence, and potential non-target effects. Understanding how these fungicides are metabolized in the liver is crucial for predicting their environmental fate and for the safety assessment in drug development.
This guide provides a comparative overview of the in vitro metabolic stability of prominent difluoromethyl pyrazole fungicides, supported by experimental data from hepatic microsomal assays.
Comparative Analysis of Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[2] Key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
The following table summarizes available data for key fungicides within this class. Direct comparison should be approached with caution, as experimental conditions can vary between studies.
| Fungicide | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Source |
| Fluxapyroxad | Human Liver Microsomes | 102 | 16.3 | [3][4] |
| Bixafen | Human Liver Microsomes | - | 19.3 | [2] |
| Penflufen (R-enantiomer) | Rat Liver Microsomes | 4.5 - 9.5 | Not Reported | |
| Penflufen (S-enantiomer) | Rat Liver Microsomes | 4.5 - 9.5 | Not Reported |
Note: Data for Bixafen's half-life was not explicitly provided in the cited source. Data for a broader range of fungicides under identical experimental conditions is limited in publicly available literature.
From the available data in human liver microsomes, fluxapyroxad and bixafen exhibit comparable intrinsic clearance values, suggesting similar rates of initial metabolism by hepatic enzymes.[2][3][4] In contrast, data on penflufen in rat liver microsomes indicates a significantly shorter half-life, suggesting faster metabolism in this species, although inter-species differences are expected.
Key Metabolic Pathways
The primary routes of metabolism for these fungicides involve Phase I and Phase II reactions. Phase I metabolism of difluoromethyl pyrazole fungicides is primarily driven by cytochrome P450 enzymes. Common reactions include:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
N-demethylation: Removal of the methyl group from the pyrazole ring.[5]
Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates excretion.[5]
Experimental Methodologies
The data presented is typically generated using a standardized in vitro microsomal stability assay. Below is a detailed protocol representative of these experiments.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in a liver microsomal incubation.
2. Materials:
-
Test compounds (e.g., Fluxapyroxad, Bixafen)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) for analytical quantification
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and positive controls (compounds with known metabolic stability) in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizing Experimental and Metabolic Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
- 1. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vkm.no [vkm.no]
Navigating Resistance: A Comparative Guide to Pyrazole-Based SDHI Fungicides
For Researchers, Scientists, and Drug Development Professionals
The continuous challenge of fungicide resistance necessitates a deep understanding of the cross-resistance profiles of widely used chemistries. This guide provides an objective comparison of pyrazole-based Succinate Dehydrogenase Inhibitor (SDHI) fungicides, supported by experimental data, to aid in the development of effective and sustainable disease management strategies.
Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that target the mitochondrial respiratory chain in fungi by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II.[1] This inhibition disrupts the fungal respiration process, leading to cell death.[2] Pyrazole-based carboxamides represent a significant chemical group within the SDHIs, widely used for the control of a broad spectrum of plant pathogenic fungi.[3] However, the emergence of resistance, primarily through mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD), poses a significant threat to their efficacy.[1][4]
The Complex Nature of Cross-Resistance
Cross-resistance occurs when a fungal strain resistant to one fungicide also exhibits resistance to other fungicides with the same mode of action.[1] For SDHI fungicides, the patterns of cross-resistance are complex and not always straightforward.[3][5] A specific mutation in an SDH subunit can confer high resistance to one SDHI fungicide while having a lesser impact on another, even within the same chemical group.[3][5][6] This variability is attributed to the distinct molecular interactions between different fungicide structures and the mutated SDH enzyme.[3]
This guide delves into the quantitative data from various studies to provide a clearer picture of these cross-resistance patterns among pyrazole-based SDHI fungicides.
Comparative Performance Data
The following table summarizes the cross-resistance profiles of various pyrazole-based SDHI fungicides against different fungal pathogens with specific mutations in the SDH enzyme. The data is presented as Resistance Factors (RF), which is the ratio of the EC50 value (the concentration of a fungicide that inhibits 50% of the fungal growth) of a resistant isolate to that of a sensitive wild-type isolate.
| Fungal Pathogen | SDH Mutation | Fungicide | Chemical Subgroup | Resistance Factor (RF) | Reference |
| Sclerotinia sclerotiorum | SdhB: P226L | Boscalid | Pyridine-carboxamide | High | [2] |
| Fusarium fujikuroi | SdhB: H248L | Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | 184.04 - 672.90 (High) | [7] |
| Fusarium fujikuroi | SdhC: A83V | Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | 184.04 - 672.90 (High) | [7] |
| Fusarium fujikuroi | SdhB: H248D/Y | Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | 12.63 - 42.49 (Moderate) | [7] |
| Fusarium fujikuroi | SdhC: H144Y | Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | 12.63 - 42.49 (Moderate) | [7] |
| Fusarium fujikuroi | SdhD: S106F | Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | <10 (Low) | [7] |
| Botrytis cinerea | SdhB: H272R/Y | Benzovindiflupyr | Pyrazole-carboxamide | Sensitive | [8] |
| Botrytis cinerea | SdhB: P225F/H | Benzovindiflupyr | Pyrazole-carboxamide | Sensitive | [8] |
| Botrytis cinerea | SdhB: N230I | Benzovindiflupyr | Pyrazole-carboxamide | Sensitive | [8] |
| Alternaria alternata | SdhC: H134R | Fluxapyroxad | Pyrazole-4-carboxamide | Intermediate Resistance | [9][10] |
| Alternaria alternata | SdhB: H277L | Fluxapyroxad | Pyrazole-4-carboxamide | Intermediate Resistance | [9][10] |
| Alternaria alternata | SdhC: G79R | Fluxapyroxad | Pyrazole-4-carboxamide | Intermediate Resistance | [9][10] |
| Zymoseptoria tritici | SdhC: H152R | Multiple SDHIs | - | High Resistance | [4] |
Experimental Protocols
Understanding the methodologies used to generate resistance data is crucial for interpreting the results. Below are detailed protocols for key experiments commonly cited in cross-resistance studies.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This assay determines the concentration of a fungicide that inhibits the growth of a fungal isolate by 50% (EC50).
-
Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and amend it with a series of fungicide concentrations.[11] A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted.
-
Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control (no fungicide) plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a certain size.
-
EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values are then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration. The resistance factor (RF) is calculated by dividing the EC50 of a resistant isolate by the EC50 of a sensitive wild-type isolate.[1]
Molecular Analysis of SDH Genes
This protocol is used to identify mutations in the SdhB, SdhC, and SdhD genes that may confer resistance.
-
DNA Extraction: Fungal DNA is extracted from mycelium grown in liquid or on solid media using a commercial DNA extraction kit or a standard protocol.
-
PCR Amplification: The SdhB, SdhC, and SdhD genes are amplified using specific primers designed from conserved regions of these genes.
-
DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The obtained nucleotide sequences are compared to the sequences of wild-type, sensitive isolates to identify any point mutations that result in amino acid substitutions.
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SDHI mode of action and a typical experimental workflow for cross-resistance studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
Safety Operating Guide
Safe Disposal of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a compound that should be treated as a corrosive and water-reactive substance. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Hazard Profile
This compound is a reactive compound that can cause severe burns upon contact and may release toxic gases if handled improperly.[1] It is crucial to handle this chemical within a certified chemical fume hood at all times to prevent inhalation of corrosive vapors.[2][3] Mandatory personal protective equipment (PPE) includes a chemical-resistant lab coat, safety goggles, and appropriate gloves.[4]
Quantitative Data on Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Eye Protection | Goggles (European standard - EN 166)[5] | Protects eyes from splashes and corrosive vapors. |
| Hand Protection | Protective gloves (inspect prior to use)[4] | Prevents skin contact with the corrosive material. |
| Body Protection | Chemical-resistant lab coat or apron[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Certified chemical fume hood[2] | Prevents inhalation of corrosive vapors and acid gases. |
Experimental Protocols for Disposal
The disposal of this compound is contingent on the quantity of the waste. Bulk quantities must be disposed of as hazardous waste without neutralization, while small, residual amounts can be neutralized before disposal.
Disposal of Bulk Quantities
Bulk quantities of this compound should be treated as hazardous waste.
Methodology:
-
Container and Labeling: Ensure the original container is securely sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and indicate the associated hazards (Corrosive, Water-Reactive).[6]
-
Storage: Store the sealed container in a designated, cool, and dry hazardous waste accumulation area, away from incompatible materials such as bases and strong oxidizing agents.[1]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) office for disposal at an approved waste disposal plant.[7]
Neutralization of Small, Residual Quantities
This procedure is intended for small amounts of the chemical, such as residue in laboratory glassware. This should only be performed by trained personnel in a controlled environment.
Methodology:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Prepare a large beaker containing a 5% sodium bicarbonate solution or a dilute solution of sodium hydroxide. To manage the exothermic reaction, place the beaker in an ice bath.[3]
-
Slow Addition: Carefully and slowly add the residual sulfonyl chloride to the basic solution with constant stirring. Caution: Never add the base to the sulfonyl chloride, as this can cause a violent reaction.[3]
-
pH Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.[2][6]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[2] Do not pour down the drain unless permitted by local regulations.[8]
Spill Management
In the event of a small spill, immediate and appropriate action is crucial.
Methodology:
-
Evacuate: Clear all non-essential personnel from the immediate area.[2]
-
Control: Ensure the chemical fume hood is operational to manage any vapors.[2]
-
Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.[3]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Immediate actions for a small spill of this compound.
References
Personal protective equipment for handling 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Essential Safety and Handling Guide for 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the compound's reactive nature as a sulfonyl chloride, adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Compound Profile:
| Property | Value |
| Chemical Name | 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride |
| CAS Number | 957490-44-7[1] |
| Molecular Formula | C₅H₅ClF₂N₂O₂S[1] |
| Molecular Weight | 230.62[1] |
Immediate Safety and Hazard Profile
Primary Hazards:
-
Corrosivity: Assumed to cause severe skin burns and serious eye damage.[2][3][4]
-
Reactivity: Likely reacts exothermically and potentially violently with water, moisture, and bases to produce corrosive acids.[3][5]
-
Toxicity: Inhalation of vapors or fumes may cause damage to the respiratory tract.[2][3] Combustion may produce toxic gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE. A site-specific risk assessment should be conducted to determine if additional measures are necessary.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[3] | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Consider double gloving for added protection.[6] | Prevents severe skin burns upon contact.[3] |
| Body Protection | Chemical-resistant lab coat or apron.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[2][3][7] | Prevents inhalation of corrosive vapors and acid gases. |
Operational Plan: Handling Procedures
All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control such as a certified chemical fume hood to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure that an emergency shower and eyewash station are readily accessible.[8][9] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Gowning: Put on all required PPE as specified in the table above.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture.
-
Portioning: Carefully weigh or measure the required amount of the compound. Use non-sparking tools.
-
Reaction Setup: If using in a reaction, add it slowly to the reaction mixture. Be aware that the reaction may be exothermic.
-
Post-Handling: After use, tightly seal the container.
-
Decontamination: Decontaminate all surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by other PPE, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after work.[8][9]
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7][8] Do not use combustible materials like sawdust.[7] Collect the absorbed material into a designated hazardous waste container.[8] |
Disposal Plan
Disposal of this compound and contaminated materials must be handled as hazardous waste. Never dispose of it directly down the drain.[3]
Step-by-Step Disposal Protocol:
-
Neutralization of Small Residues (e.g., cleaning glassware):
-
Work in a chemical fume hood.
-
Prepare a container with a basic solution, such as 5% sodium bicarbonate, and place it in an ice bath.[7]
-
Slowly and carefully add the residual sulfonyl chloride to the basic solution with stirring.[7] This reaction is exothermic.
-
Once the reaction is complete and the solution is neutralized, it can be disposed of according to local regulations.
-
-
Bulk Quantities and Contaminated Materials:
Visual Workflows
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
